Eulicin
Description
This compound has been reported in Streptomyces with data available.
isolated from Streptomyces; structure given in first source
Structure
2D Structure
Properties
IUPAC Name |
N-[1-amino-13-(diaminomethylideneamino)-5-hydroxytridecan-4-yl]-9-(diaminomethylideneamino)nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N8O2/c25-17-13-14-20(21(33)15-9-5-1-3-7-11-18-30-23(26)27)32-22(34)16-10-6-2-4-8-12-19-31-24(28)29/h20-21,33H,1-19,25H2,(H,32,34)(H4,26,27,30)(H4,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPBKZGYQDPIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCC(C(CCCN)NC(=O)CCCCCCCCN=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968059 | |
| Record name | N-(1-Amino-13-carbamimidamido-5-hydroxytridecan-4-yl)-9-carbamimidamidononanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-76-9 | |
| Record name | Eulicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Amino-13-carbamimidamido-5-hydroxytridecan-4-yl)-9-carbamimidamidononanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Eulicin: An In-Depth Technical Guide on its Antifungal Properties
Disclaimer: This document summarizes the currently available public information on the antifungal agent Eulicin. Extensive searches of scientific literature have revealed a significant lack of detailed studies on its specific molecular mechanism of action against fungal pathogens. The primary source of data remains a 1961 patent, which focuses on its production and general antimicrobial activity rather than its precise mode of action. Therefore, this guide will focus on the available quantitative data and experimental protocols as described in the historical documentation.
Introduction to this compound
This compound is an antibiotic with antifungal and some antibacterial properties. It is a product of the fermentation of Streptomyces parvus. The chemical formula for this compound is C24H52N8O2. While its broad-spectrum antifungal activity has been noted, the specific biochemical pathways and molecular targets within fungal cells that are affected by this compound have not been elucidated in publicly available research.
Quantitative Antifungal Activity of this compound
The following table summarizes the minimal inhibitory concentration (MIC) of this compound against a variety of fungal pathogens, as determined by a broth dilution method. This data provides a quantitative measure of its potency.
| Fungal Pathogen | Minimal Inhibitory Concentration (µg/mL) |
| Blastomyces dermatitidis | 0.78 |
| Monosporium apiospermum | 0.78 |
| Histoplasma capsulatum | 1.56 |
| Cladosporium wernecki | 3.12 |
| Cryptococcus neoformans | 6.25 |
| Alternaria solani | 0.78 |
| Aspergillus niger | 1.56 |
Experimental Protocols
The following section details the methodology used to determine the in vitro antifungal activity of this compound as described in the foundational patent literature.
Determination of Minimal Inhibitory Concentration (MIC)
The in vitro activity of this compound against various fungi was determined using a broth dilution method.
Materials:
-
This compound (aqueous solution)
-
Appropriate liquid culture medium for the test fungus
-
Inoculum of the test fungus
-
Sterile test tubes
Procedure:
-
A series of twofold dilutions of an aqueous solution of this compound were prepared.
-
Aliquots of the previously inoculated culture medium were added to each of the this compound dilutions.
-
The final concentrations of this compound in the test tubes ranged over a predetermined series.
-
Control tubes containing the inoculated medium without this compound were also prepared.
-
All test and control tubes were incubated at room temperature.
-
The incubation period was varied depending on the time required for visible growth of the fungus in the control tubes. All cultures were incubated beyond the time necessary for complete growth in the controls.
-
The Minimal Inhibitory Concentration (MIC) was defined as the lowest concentration of this compound per milliliter in the highest dilution that showed no visible growth of the fungus.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC) of this compound.
Conclusion
While this compound demonstrates significant antifungal activity against a range of pathogenic fungi, the scientific community's understanding of its core mechanism of action is limited. The available data, primarily from its initial discovery, establishes its efficacy but does not delve into the molecular interactions, such as cell wall disruption, membrane permeabilization, or inhibition of specific enzymatic pathways, that are characteristic of more modern antifungal drug profiles. Further research is required to elucidate the precise mechanism by which this compound exerts its fungicidal or fungistatic effects. This would be a critical step in evaluating its potential for future therapeutic development.
What is the chemical structure of Eulicin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eulicin is a potent antifungal and antibacterial agent produced by the fermentation of Streptomyces parvus. This document provides a detailed overview of its chemical structure, biological activity, and the experimental methodologies for its production and evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Chemical Structure
This compound is a complex antibiotic with the molecular formula C24H52N8O2[1]. Its chemical structure, as detailed in United States Patent 2,998,438, is characterized by a long-chain fatty acid derivative containing multiple guanidine groups.
Chemical Formula: C24H52N8O2
Chemical Structure:
A representation of the chemical structure of this compound.
Biological Activity
This compound exhibits significant inhibitory activity against a broad spectrum of fungi and some bacteria. The following tables summarize the quantitative data on its biological activity as reported in the literature.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimal Inhibitory Concentration (mcg/ml) |
| Aspergillus niger | 0.0053 |
| Monosporium apiospermum | 0.037 |
| Histoplasma capsulatum | 0.074 |
| Cryptococcus neoformans | 0.074 |
| Hormodendrum pedrosoi | 0.15 |
| Phialophora verrucosa | 0.28 |
| Blastomyces dermatitidis | 0.59 |
| Nocardia asteroides | 2.3 |
| Trichophyton mentagrophytes | 2.3 |
| Microsporum audouini | 4.7 |
| Microsporum gypseum | 9.5 |
| Candida albicans | 0.15 |
Data sourced from US Patent 2,998,438. The in vitro activity was determined by a broth dilution method.[1]
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Minimal Inhibitory Concentration (mcg/ml) |
| Mycobacterium tuberculosis | 0.59 |
Data sourced from US Patent 2,998,438. The in vitro activity was determined using Dubos medium.[1]
Table 3: In Vivo Activity and Toxicity in Mice
| Test Organism | Route of Administration | Protective Dose (PD50) (mcg/dose/mouse) | Toxic Dose (TD50) (mcg/dose/mouse) |
| Blastomyces dermatitidis | Intraperitoneal | 6.3 | 130.0 |
| Blastomyces dermatitidis | Intramuscular | Not Determined | 153.0 |
| Blastomyces dermatitidis | Oral | 430 | 767 |
Data sourced from US Patent 2,998,438.[1]
Experimental Protocols
Fermentation of this compound
Organism: Streptomyces parvus
Culture Medium: A suitable fermentation medium contains sources of carbon, nitrogen, inorganic salts, and trace minerals. An example medium formulation is as follows:
-
Glucose: 1.0%
-
Peptone: 0.5%
-
Yeast Extract: 0.3%
-
Beef Extract: 0.3%
-
NaCl: 0.5%
-
pH adjusted to 7.0 before sterilization.
Procedure:
-
A 250 ml Erlenmeyer flask containing 50 ml of the sterile culture medium is inoculated with a soil stock culture of S. parvus.
-
The flask is placed on a rotary shaker operating at 250 rpm with a two-inch amplitude.
-
The incubation is maintained at 25°C for four days.
-
For larger-scale production, the culture is progressively transferred to larger fermentation vessels with agitation and aeration.
Isolation and Purification of this compound
-
The mycelium is removed from the fermentation broth by filtration.
-
This compound is isolated from the filtrate by adsorption on a cationic exchange resin (e.g., IRC-50) or carbon.
-
The antibiotic is then eluted with an acidified alcohol, such as methanolic-HCl, or an aqueous acid.
-
Further purification can be achieved by precipitating this compound as an insoluble organic acid salt (e.g., helianthate or picrate).
-
The crude salt is then dissolved in a suitable solvent like methanol, and the inorganic acid salt (e.g., hydrochloride) is precipitated by adding an inorganic acid and ether.
-
Impurities are removed by adjusting the pH of an aqueous solution of the salt to approximately 9.0, causing them to precipitate.
-
After filtration, the pH of the filtrate is adjusted to about 7.0, and the this compound can be re-adsorbed and eluted for final purification.
Antifungal and Antibacterial Activity Assay
Broth Dilution Method (for Fungi):
-
A series of twofold dilutions of this compound are prepared in a suitable broth medium.
-
Each dilution is inoculated with a standardized suspension of the test fungus.
-
The cultures are incubated at room temperature for a period sufficient for growth to be visible in the control tubes (without this compound).
-
The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that shows no visible growth.
Method for Mycobacterium tuberculosis:
-
A similar broth dilution method is used, with Dubos medium as the culture broth.
-
The MIC is determined after an appropriate incubation period for the growth of M. tuberculosis.
Visualizations
This compound Production and Testing Workflow
References
Eulicin: A Technical Guide to a Mid-20th Century Antifungal Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Eulicin, an antifungal and antibacterial antibiotic discovered in the mid-20th century. The information is compiled from foundational patents and early scientific publications, offering a historical perspective on its discovery, properties, and production. This document is intended for researchers in natural product discovery, antibiotic development, and the history of antimicrobial agents.
Discovery and Historical Significance
This compound was discovered by Jesse Charney, Alfred A. Tytell, and William P. MacClure Fisher, researchers at Merck & Co., Inc., as detailed in their 1961 U.S. Patent 2,998,438. The antibiotic is a metabolic product of the actinomycete Streptomyces parvus.
The discovery of this compound occurred during the "golden age" of antibiotic discovery, a period marked by intensive screening of soil microorganisms for novel antimicrobial compounds. While this compound demonstrated a broad spectrum of antifungal activity and notable potency against Mycobacterium tuberculosis, it does not appear to have achieved widespread clinical use. The reasons for its apparent discontinuation are not explicitly documented in the available literature but may be attributable to the concurrent discovery of other antifungal agents with more favorable therapeutic profiles or commercial viability. Its historical significance lies in its contribution to the growing arsenal of antimicrobial agents during a pivotal era of pharmaceutical research.
Chemical and Physical Properties
This compound is a strong base with the chemical formula C24H52N8O2[1]. Its salts with mineral acids, such as hydrochloric acid and sulfuric acid, are substantially neutral in aqueous solution and exhibit good stability. The antibiotic's potency is not diminished by autoclaving for one hour at approximately 120°C, and its solid hydrochloride and helianthate salts are stable to heating at around 100°C for 4-6 hours[2].
Antimicrobial Spectrum
This compound exhibits a broad range of antifungal activity and also inhibits the growth of some bacteria. The inhibitory concentrations, as determined by a broth dilution method, are summarized in the tables below.
Antifungal Activity
| Fungal Species | Inhibitory Concentration (µg/mL)[2] |
| Aspergillus niger | 0.0053 |
| Monosporium apiospermum | 0.037 |
| Histoplasma capsulatum | 0.074 |
| Cladosporium werneckii | 0.074 |
| Cryptococcus neoformans | 0.074 |
| Hormodendrum pedrosoi compactum | 0.14 |
| Phialophora verrucosa | 0.28 |
| Blastomyces brasiliensis | 0.59 |
| Nocardia asteroides | 2.3 |
| Epidermophyton floccosum | 1.2 |
| Trichophyton mentagrophytes | 2.3 |
| Microsporum gypseum | 9.5 |
| Alternaria solani | 0.074 |
A 1965 study by Hebeka and Solotorovsky noted that strains of Candida albicans that had developed resistance to the polyene antibiotics candidin or amphotericin B demonstrated increased sensitivity to this compound compared to the parent strains[].
Antibacterial Activity
| Bacterial Species | Inhibitory Concentration (µg/mL)[2] |
| Mycobacterium tuberculosis | 0.1 |
| Bacillus subtilis | 0.6 |
| Staphylococcus aureus | 2.3 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
| Salmonella typhi | >100 |
Mechanism of Action
The precise mechanism of action of this compound is not described in the available historical literature. Further research would be required to elucidate its molecular target and the pathways through which it exerts its antifungal and antibacterial effects.
Experimental Protocols
The following experimental protocols are based on the descriptions provided in U.S. Patent 2,998,438. These methods reflect the techniques of the era and may require adaptation for modern laboratory standards.
Fermentation of this compound
The production of this compound is achieved through the submerged aerobic fermentation of Streptomyces parvus.
Media Composition (Example):
-
Cerelose (crude glucose): 1.0%
-
Brown sugar: 1.0%
-
Pharmamedia (cottonseed meal): 1.0%
-
Wilson's Peptone Liquor #159: 0.5%
-
NaCl: 0.5%
-
CaCO3: 0.1%
-
pH adjusted to 7.0
Protocol:
-
A soil stock culture of S. parvus is used to inoculate a suitable culture medium in an Erlenmeyer flask.
-
The flask is incubated on a rotary shaker for several days at approximately 25°C.
-
The resulting culture is used to inoculate larger seed flasks.
-
The seed flasks are then used to inoculate a production fermenter.
-
Fermentation is carried out with agitation and aeration at a temperature of about 28-30°C for several days. An antifoam agent is typically added.
-
The production of this compound can be monitored using a filter paper disc diffusion assay against a susceptible organism, such as Aspergillus niger.
Caption: Workflow for the fermentation of this compound from Streptomyces parvus.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves adsorption chromatography.
Protocol:
-
The mycelium is removed from the fermentation broth by filtration.
-
The antibiotic in the filtrate is adsorbed onto a material such as carbon or a cationic resin (e.g., IRC-50 or Duolite S-30).
-
The adsorbent is washed with water and then with a solvent such as 80% acetone to remove impurities.
-
This compound is eluted from the adsorbent using an acidified alcohol (e.g., methanolic-HCl) or an aqueous acid.
-
Further purification can be achieved by precipitating this compound from the eluate with an organic acid salt (e.g., helianthate), followed by crystallization.
-
The organic acid salt can be converted to a more soluble inorganic acid salt (e.g., hydrochloride) by dissolving in methanol, adding the corresponding acid, and precipitating the organic acid.
References
The Antifungal Activity of Allicin and Ilicicolin H: A Technical Overview
Disclaimer: Initial searches for "Eulicin" did not yield a recognized antifungal agent. The following guide details the antifungal properties of "Allicin" and "Ilicicolin H," two compounds frequently identified in related searches, which may be the subject of interest.
This technical guide provides an in-depth analysis of the antifungal spectrum of activity, experimental protocols, and mechanisms of action for allicin and ilicicolin H, compounds with demonstrated antifungal properties. The information is intended for researchers, scientists, and professionals in drug development.
Allicin: A Broad-Spectrum Antifungal from Garlic
Allicin, a sulfur-containing compound derived from garlic, is known for its wide range of antimicrobial activities. Its efficacy against various fungal pathogens has been documented in numerous studies.
Antifungal Spectrum of Activity
The in vitro antifungal activity of allicin has been evaluated against a diverse panel of pathogenic fungi. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values are summarized below.
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Method | Reference |
| Candida albicans | 8 | 16 | Broth Microdilution | [1] |
| Candida spp. | 0.05 - 25 (MIC₅₀ & MIC₉₀) | - | Not Specified | [2] |
| Cryptococcus neoformans H99 | 2 | - | Broth Microdilution | [3][4] |
| Cryptococcus neoformans (clinical isolates) | 1 - 8 | - | Broth Microdilution | [3][4] |
| Trichosporon asahii | 8 - 16 (MIC₅₀ at 24h) | 128 - 256 | Broth Microdilution | [5] |
| Candida, Cryptococcus, Trichophyton, Epidermophyton, Microsporum | 1.57 - 6.25 | - | Broth Dilution | [6] |
| Candida, Cryptococcus, Trichophyton, Epidermophyton, Microsporum | 3.13 - 6.25 | - | Agar Dilution | [6] |
Experimental Protocols
The determination of allicin's antifungal activity typically employs standardized methods to ensure reproducibility and comparability of data.
Broth Microdilution Assay (CLSI M27-A3 Standard)
This method is commonly used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against yeast.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Antifungal Agent Preparation: Allicin is serially diluted in RPMI-1640 medium to achieve a range of concentrations.
-
Incubation: The microtiter plates containing the fungal inoculum and various concentrations of allicin are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.
Agar Dilution Assay
-
Plate Preparation: A stock solution of allicin is prepared and serially diluted. Each dilution is then mixed with molten Sabouraud Glucose (SG) agar and poured into Petri dishes.
-
Inoculation: A standardized suspension of the fungal isolate is spot-inoculated onto the surface of the agar plates containing different concentrations of allicin.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific fungus being tested.
-
MIC Determination: The MIC is the lowest concentration of allicin that inhibits the visible growth of the fungus on the agar.
References
- 1. The antimicrobial and antibiofilm properties of allicin against Candida albicans and Staphylococcus aureus – A therapeutic potential for denture stomatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Allicin shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane [frontiersin.org]
- 4. Allicin shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vitro antifungal activity of allicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Eulicin antibacterial properties against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the exploration of novel therapeutic agents. Allicin (diallylthiosulfinate), the primary bioactive compound derived from garlic (Allium sativum), has demonstrated significant potential as an anti-tuberculosis agent. This document provides a comprehensive technical overview of the antibacterial properties of allicin against M. tuberculosis, summarizing quantitative efficacy data, detailing experimental protocols, and visualizing key mechanisms of action. Allicin exhibits a dual mechanism, functioning as both a direct antimycobacterial agent and a potent immunomodulator, making it a promising candidate for standalone or adjunct therapy in the treatment of tuberculosis.
Quantitative Antimycobacterial Activity
Allicin and related garlic-derived compounds have shown significant in vitro activity against various strains of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key metric for assessing this activity.
| Compound/Extract | M. tuberculosis Strain(s) | MIC (µg/mL) | Reference(s) |
| Purified Allicin (CEF-allicin) | Susceptible & Isoniazid-Resistant | 25 | [1] |
| Allicin-Rich Extract | H37Rv | 80 - 160 | [1] |
| Allicin-Rich Extract | Isoniazid-Resistant (TRC-C1193) | 100 - 200 | [1] |
| Ajoene-Rich Extract | H37Rv | Not specified, comparable to INH and ETH | [2] |
Note: CEF-allicin refers to a chloroform-elutable fraction of purified allicin.[1]
Mechanism of Action
Allicin's efficacy against M. tuberculosis is multifaceted, involving both direct interaction with the bacterium and modulation of the host immune response.
Direct Antibacterial Effects
Allicin's primary mode of direct action is the inhibition of various thiol-dependent enzymatic systems within the mycobacterium.[1] The sulfinyl group in allicin readily reacts with the sulfhydryl (SH) groups of enzymes, disrupting their function and leading to bacterial death.[1] This broad-spectrum activity is a key advantage, potentially reducing the likelihood of resistance development.[1]
Immunomodulatory Effects in Macrophages
Beyond its direct bactericidal properties, allicin significantly enhances the antimicrobial activity of host macrophages, the primary niche for M. tuberculosis.[3][4] This is achieved through the modulation of key intracellular signaling pathways, leading to a pro-inflammatory environment conducive to mycobacterial clearance.
Studies have shown that allicin treatment of M. tb-infected macrophages leads to:
-
Increased phosphorylation of SAPK/JNK: This pathway is associated with the induction of a protective Th1 immune response.[3]
-
Inhibition of p38-MAPK activation: This modulation helps to balance the inflammatory response, preventing excessive inflammation which can be detrimental to the host.[3]
This targeted modulation of macrophage signaling enhances the production of pro-inflammatory cytokines like IL-1β and IL-12, while selectively inhibiting others like TNF-α and IL-10, thereby promoting a host-protective Th1 response.[3]
Experimental Protocols
In Vitro Antimycobacterial Susceptibility Testing: Resazurin Microtiter Assay (REMA)
The REMA method is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9-S broth (supplemented with OADC or ADC)
-
M. tuberculosis inoculum (e.g., H37Rv) adjusted to McFarland standard no. 1 and diluted 1:20
-
Allicin stock solution
-
Resazurin sodium salt solution (0.01% in sterile distilled water)
-
Standard anti-TB drugs (e.g., isoniazid, rifampicin) as controls
Procedure:
-
Dispense 100 µL of sterile Middlebrook 7H9-S broth into each well of a 96-well plate.
-
Add 100 µL of the allicin stock solution to the first well of a row and perform serial twofold dilutions across the plate.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Include growth control (broth + inoculum, no drug) and sterility control (broth only) wells.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate overnight.
-
Observe for color change. A blue color indicates no bacterial growth, while a pink/colorless color indicates growth.
-
The MIC is defined as the lowest concentration of allicin that prevents the color change from blue to pink.[5][6][7]
Intracellular Antimycobacterial Activity in Macrophages
This protocol assesses the ability of allicin to kill M. tuberculosis residing within macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
M. tuberculosis culture
-
Allicin solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H10 or 7H11 agar plates
Procedure:
-
Macrophage Seeding: Seed macrophages in a 24-well plate at a suitable density and incubate overnight to allow adherence.
-
Infection: Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI) for a few hours.
-
Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria.
-
Allicin Treatment: Add fresh medium containing various concentrations of allicin to the infected cells and incubate for a specified period (e.g., 24-72 hours).
-
Cell Lysis and Plating:
-
Wash the cells with PBS.
-
Lyse the macrophages with lysis buffer to release intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate on Middlebrook 7H10/7H11 agar.
-
-
Colony Forming Unit (CFU) Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the intracellular bacterial load.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-tuberculosis properties of allicin.
Conclusion
Allicin demonstrates significant promise as an anti-tuberculosis agent, with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Its dual mechanism of action, combining direct bactericidal effects with host-directed immunomodulation, presents a compelling case for its further development. The ability of allicin to enhance macrophage-mediated killing of intracellular mycobacteria through the modulation of the MAPK and SAPK/JNK signaling pathways is a particularly noteworthy attribute. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of allicin as a novel treatment for tuberculosis.[2][3][4]
References
- 1. scielosp.org [scielosp.org]
- 2. Antimycobacterial and Antibacterial Activity of Allium sativum Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allicin enhances antimicrobial activity of macrophages during Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Eulicin Against Pathogenic Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eulicin is an antibiotic with demonstrated in vitro activity against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the available data on this compound's antifungal properties, presented in a format tailored for research and development professionals. Due to the limited publicly available research on this compound, this guide summarizes the existing quantitative data and provides a detailed, standardized experimental protocol for antifungal susceptibility testing that is broadly applicable for such compounds. Information regarding the specific signaling pathways affected by this compound is not currently available in the public domain.
Data Presentation: In Vitro Antifungal Activity of this compound
The known in vitro inhibitory concentrations of this compound against various pathogenic fungi are summarized below. These data are derived from patent literature, which describes the use of a broth dilution method to determine the minimal inhibitory concentration (MIC).[1]
| Fungal Species | Minimal Inhibitory Concentration (MIC) (mcg/ml) |
| Aspergillus niger | 0.0053 |
| Monosporium apiospermum | 0.037 |
| Histoplasma capsulatum | 0.074 |
| Cladosporium werneckii | 0.074 |
| Cryptococcus neoformans | 0.074 |
| Hormodendrum pedrosoi compactum | 0.15 |
| Phialophora verrucosa | 0.28 |
| Blastomyces brasiliensis | 0.59 |
| Nocardia asteroides | 2.3 |
| Epidermophyton floccosum | 1.2 |
| Trichophyton mentagrophytes | 2.3 |
| Microsporum gypseum | 9.5 |
| Alternaria solani | 0.074 |
Experimental Protocols: Broth Microdilution Antifungal Susceptibility Testing
The following is a detailed, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, such as this compound, based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines. This method is widely accepted for testing the susceptibility of yeasts and filamentous fungi, respectively.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in vitro.
Materials:
-
Antifungal agent (e.g., this compound) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates and appropriate quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 for yeasts; Aspergillus flavus ATCC 204304, Aspergillus fumigatus ATCC 204305 for filamentous fungi)
-
Spectrophotometer
-
Sterile saline or water
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Inoculum Preparation (Yeasts - based on CLSI M27):
-
Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculum Preparation (Filamentous Fungi - based on CLSI M38):
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
The concentration range should be appropriate to determine the MIC of the tested organisms. A typical range might be 0.03 to 16 µg/mL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Incubate the plates at 35°C. Incubation times vary depending on the organism:
-
Yeasts: 24-48 hours
-
Filamentous Fungi: 48-72 hours (or until sufficient growth is observed in the growth control well).
-
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control well.
-
For most antifungal agents, this is typically a ≥50% reduction in turbidity for yeasts and complete visual inhibition of growth for molds.
-
Mandatory Visualization
Experimental Workflow for Broth Microdilution Assay
References
Unraveling the Antifungal Action of Eulicin: A Technical Guide on its Impact on Fungal Cell Walls
A Note to the Reader: Initial comprehensive searches for the antifungal agent "Eulicin" yielded limited publicly available scientific literature detailing its specific mode of action on fungal cell walls. The primary information available is from a 1958 patent, which, while confirming its antifungal properties, lacks the in-depth mechanistic data required for this technical guide.
In contrast, a significant body of research exists for "Allicin," a potent antifungal compound derived from garlic. To fulfill the detailed requirements of your request for an in-depth technical guide, this document will focus on the well-documented mode of action of Allicin on fungal cell walls. We believe this will provide a valuable and relevant example of the type of technical analysis you are seeking.
Introduction to Allicin and its Antifungal Properties
Allicin (diallylthiosulfinate) is a reactive sulfur species that is the main biologically active component of freshly crushed garlic. It exhibits a broad spectrum of antimicrobial activities against bacteria, fungi, and viruses. Its antifungal properties have been demonstrated against a variety of pathogenic fungi, making it a subject of significant research interest for the development of new antifungal therapies. This guide provides a detailed overview of the current understanding of allicin's mode of action, with a specific focus on its effects on the fungal cell wall.
Quantitative Data on Allicin's Antifungal Activity
The antifungal efficacy of allicin has been quantified against various fungal species. The following tables summarize key quantitative data from the literature.
Table 1: Minimum Inhibitory Concentrations (MICs) of Allicin against Various Fungi
| Fungal Species | MIC Range (µg/mL) | Reference |
| Trichosporon asahii | Not specified in snippets | [1][2] |
| Candida spp. | Not specified in snippets | [1] |
| Cryptococcus spp. | Not specified in snippets | [1] |
| Aspergillus spp. | Not specified in snippets | [1] |
| Trichophyton spp. | Not specified in snippets | [1] |
Table 2: Effect of Allicin on Biofilm Inhibition
| Fungal Species | Allicin Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| Trichosporon asahii | 32 | 20.8 (adhesion) | |
| Trichosporon asahii | 256 | ~100 (adhesion) | |
| Trichosporon asahii | 256 | ~40.0 (development stage) | |
| Trichosporon asahii | 256 | ~13.3 (maturation stage) |
Mode of Action on the Fungal Cell Wall
Allicin's primary mode of action is believed to be the disruption of cellular processes through its interaction with thiol-containing proteins. The fungal cell wall, a dynamic structure essential for viability and pathogenesis, is a key target of allicin.
Disruption of Cell Wall Integrity
Transcriptome analysis of Trichosporon asahii treated with allicin revealed a disturbance in the biosynthesis of the cell wall.[1][2] Electron microscopy has provided visual evidence of damage to the cell morphology and ultrastructure of fungal cells exposed to allicin.[1][2]
Signaling Pathways Affected by Allicin
While specific signaling pathways directly targeted by allicin in relation to the cell wall are not fully elucidated in the provided information, a general understanding of the Cell Wall Integrity (CWI) pathway provides a framework for its potential mechanism. The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress and regulates cell wall remodeling.
Figure 1: Generalized Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Allicin-induced cell wall damage likely triggers the CWI pathway, leading to a cellular response to repair the damage. However, sustained exposure to allicin overwhelms these repair mechanisms, leading to cell death.
Experimental Protocols
This section details the methodologies used in the cited research to investigate the mode of action of allicin on fungal cell walls.
Sorbitol Assay for Cell Wall Integrity
Objective: To determine if a compound targets the fungal cell wall.
Principle: Sorbitol, an osmotic protectant, can stabilize fungal protoplasts. If an antifungal agent's activity is reduced in the presence of sorbitol, it suggests that the compound acts on the cell wall.
Protocol:
-
Prepare a stock solution of the antifungal agent (e.g., allicin).
-
Prepare two sets of microtiter plates with serial dilutions of the antifungal agent in a suitable broth medium (e.g., RPMI 1640).
-
To one set of plates, add sorbitol to a final concentration of 0.8 M. The other set serves as the control.
-
Inoculate all wells with a standardized fungal suspension.
-
Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) for both sets of plates by visual inspection or spectrophotometric reading.
-
A significant increase in the MIC in the presence of sorbitol indicates that the compound targets the cell wall.[1]
Ergosterol Assay for Cell Membrane Permeability
Objective: To assess if a compound affects the fungal cell membrane by interacting with ergosterol.
Protocol:
-
Prepare a stock solution of the antifungal agent.
-
Prepare two sets of microtiter plates with serial dilutions of the antifungal agent in a suitable broth medium.
-
To one set of plates, add exogenous ergosterol. The other set serves as the control.
-
Inoculate all wells with a standardized fungal suspension.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC for both sets of plates.
-
A significant increase in the MIC in the presence of ergosterol suggests that the compound interacts with or disrupts the ergosterol in the cell membrane.[1]
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
Objective: To visualize the morphological and ultrastructural changes in fungal cells upon treatment with an antifungal agent.
Protocol:
-
Culture the fungal cells in a suitable liquid medium.
-
Treat the fungal culture with the antifungal agent at a specific concentration (e.g., MIC or sub-MIC) for a defined period.
-
Harvest the fungal cells by centrifugation.
-
Fix the cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Embed the samples in a resin (e.g., Epon).
-
Section the embedded samples into ultrathin sections using an ultramicrotome.
-
Stain the sections with heavy metal stains (e.g., uranyl acetate and lead citrate).
-
Observe the sections under a transmission electron microscope and capture images.[1][2]
Figure 2: Experimental Workflow for Transmission Electron Microscopy (TEM).
Conclusion
Allicin demonstrates significant antifungal activity through a multi-faceted mode of action that includes the disruption of the fungal cell wall. While the precise molecular targets within the cell wall biosynthetic pathways require further investigation, the available evidence strongly supports the cell wall as a primary site of allicin's antifungal effects. The experimental protocols outlined in this guide provide a robust framework for future research into the detailed mechanisms of allicin and other potential antifungal agents that target the fungal cell wall.
References
Teixobactin: A Technical Guide to a Promising Novel Antibiotic Lead Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. The discovery of novel antibiotics with unique mechanisms of action is crucial to combat this growing crisis. Teixobactin, a depsipeptide natural product isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a new class of antibiotics with potent activity against a range of Gram-positive pathogens.[1][2][3] A key feature of teixobactin is the lack of detectable resistance development in laboratory settings, attributed to its unique mode of action targeting essential lipid precursors of the bacterial cell wall.[1][2] This technical guide provides a comprehensive overview of teixobactin, including its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Mechanism of Action
Teixobactin employs a dual-pronged attack on the bacterial cell envelope, inhibiting cell wall synthesis by binding to two essential lipid precursors: Lipid II and Lipid III.[1][2][3][4][5] Lipid II is a precursor to peptidoglycan, while Lipid III is a precursor to teichoic acid.[3][5] By sequestering these molecules, teixobactin disrupts the formation of a functional cell wall, leading to cell lysis and death.[1][6]
The binding of teixobactin to a highly conserved pyrophosphate-sugar motif on Lipid II is a critical interaction that accounts for its potency and the low frequency of resistance.[4][7] This interaction is distinct from that of other antibiotics that target Lipid II, such as vancomycin.[1][5] Furthermore, the binding of teixobactin to Lipid II and Lipid III can lead to the formation of supramolecular fibrillar structures that compromise the integrity of the bacterial membrane, contributing to its bactericidal activity.[4]
Quantitative Data
In Vitro Activity
Teixobactin has demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of teixobactin and its derivatives against various pathogens.
Table 1: In Vitro Activity of Teixobactin against Gram-Positive Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | < 1 | [7] |
| Staphylococcus aureus | VISA | < 1 | [7] |
| Enterococcus faecalis | VRE | 0.8 | [8] |
| Streptococcus pneumoniae | - | < 1 | [1] |
| Clostridioides difficile | - | 0.005 | [7] |
| Bacillus anthracis | - | 0.02 | [7] |
| Mycobacterium tuberculosis | - | < 1 | [7] |
Table 2: In Vitro Activity of Teixobactin Derivatives against Clinically Relevant Isolates
| Derivative | Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Derivative 3 | S. aureus | MRSA | 32 | ≤ 4x MIC | [9][10] |
| Derivative 4 (Lys10-teixobactin) | S. aureus | MRSA | 2-4 | ≤ 4x MIC | [9][10] |
| Derivative 5 | S. aureus | MRSA | 2-4 | ≤ 4x MIC | [9][10] |
| Derivative 3 | Enterococcus spp. | VRE | 8-16 | ≤ 4x MIC | [9][10] |
| Derivative 4 (Lys10-teixobactin) | Enterococcus spp. | VRE | 4 | ≤ 4x MIC | [9][10] |
| Derivative 5 | Enterococcus spp. | VRE | 2-16 | ≤ 4x MIC | [9][10] |
In Vivo Efficacy
Teixobactin has shown significant efficacy in various mouse models of bacterial infection.
Table 3: In Vivo Efficacy of Teixobactin in Mouse Infection Models
| Infection Model | Pathogen | Treatment Dose | Outcome | Reference |
| Septicemia | MRSA | 1-20 mg/kg (single i.v. dose) | 100% survival | [7] |
| Septicemia | MRSA | PD50 = 0.2 mg/kg | 50% survival | [7] |
| Thigh Infection | MRSA | Single i.v. dose | Significant reduction in bacterial load | [6] |
| Lung Infection | Streptococcus pneumoniae | Single dose | 6 log10 reduction in CFU in lungs | [11] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of teixobactin.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC).
Methodology (Broth Microdilution):
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent: Teixobactin or its derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted antimicrobial agent. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the agent at which there is no visible growth.
-
MBC Determination: Aliquots from the wells showing no visible growth are plated onto antimicrobial-free agar and incubated for 24 hours. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU from the initial inoculum.[5][9]
Time-Kill Kinetics Assay
Objective: To assess the rate and extent of bactericidal activity of an antimicrobial agent over time.
Methodology:
-
Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 10^5 to 10^6 CFU/mL in fresh broth.
-
Exposure to Antimicrobial Agent: Teixobactin or its derivatives are added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each suspension, serially diluted, and plated on appropriate agar plates.
-
Enumeration and Analysis: After incubation, the colonies on the plates are counted, and the CFU/mL for each time point is calculated. The results are plotted as log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[5]
In Vivo Efficacy in a Mouse Septicemia Model
Objective: To evaluate the protective effect of an antimicrobial agent in a systemic bacterial infection model.
Methodology:
-
Animal Model: Female BALB/c mice are typically used for this model.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen, such as MRSA.
-
Treatment: At a specified time post-infection (e.g., 1 hour), a single intravenous (i.v.) dose of teixobactin or a control vehicle is administered.
-
Monitoring and Endpoint: The survival of the mice is monitored over a defined period (e.g., 48 hours). The protective dose 50 (PD50), the dose at which 50% of the animals survive, can also be determined.[7][12]
Conclusion
Teixobactin represents a significant advancement in the search for new antibiotics. Its novel mechanism of action, potent in vitro and in vivo activity against Gram-positive pathogens, and the lack of detectable resistance development make it a highly promising lead compound for further drug development. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and optimization of teixobactin and its derivatives. As research progresses, teixobactin may offer a much-needed therapeutic option in the fight against antimicrobial resistance.
References
- 1. Teixobactin - Wikipedia [en.wikipedia.org]
- 2. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]
- 4. Teixobactin kills bacteria by a two-pronged attack on the cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urologytimes.com [urologytimes.com]
- 7. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Eulicin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eulicin is a peptide-based antibiotic with the chemical formula C24H52N8O2.[1][2] Historically, it has demonstrated inhibitory activity against a variety of fungi pathogenic to humans, animals, and plants.[3] These application notes provide a detailed protocol for the extraction of this compound from a fermentation culture of Streptomyces parvus and its subsequent purification using modern chromatographic techniques. The protocol is designed to yield a highly purified this compound product suitable for further research, including structural elucidation, mechanism of action studies, and preclinical development.
Materials and Reagents
| Reagents | Grade | Supplier |
| Glucose | ACS Grade | Sigma-Aldrich |
| Peptone | Bacteriological Grade | BD Biosciences |
| Meat Extract | Bacteriological Grade | BD Biosciences |
| Sodium Chloride (NaCl) | ACS Grade | Fisher Scientific |
| Calcium Carbonate (CaCO3) | ACS Grade | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich |
| Water | Milli-Q® or equivalent | Millipore |
| Cation Exchange Resin (e.g., WorkBeads 40S) | Biotechnology Grade | Bio-Works |
| Reversed-Phase C18 Silica Gel | HPLC Grade | Waters |
| Analytical HPLC Column (e.g., C18, 5 µm, 4.6 x 250 mm) | Waters | |
| Preparative HPLC Column (e.g., C18, 10 µm, 21.2 x 250 mm) | Waters |
Experimental Protocols
Fermentation of Streptomyces parvus
This protocol is based on the original fermentation process described for this compound production.[3]
1.1. Culture Media Preparation:
-
Seed Medium: Prepare a sterile aqueous medium containing 1% glucose, 0.5% peptone, 0.5% meat extract, 0.25% NaCl, and 0.5% CaCO3.
-
Fermentation Medium: Prepare a sterile aqueous medium with the same composition as the seed medium.
1.2. Inoculation and Fermentation:
-
Inoculate the seed medium with a stock culture of Streptomyces parvus.
-
Incubate at 28-30°C for 48 hours with agitation.
-
Transfer the seed culture to the fermentation medium at a 5% (v/v) inoculum size.
-
Incubate the fermentation culture at 28-30°C for 72-96 hours with continuous agitation and aeration.
Extraction of Crude this compound
-
At the end of the fermentation, adjust the pH of the broth to 2.0 with concentrated HCl.
-
Stir the acidified broth for 1 hour to allow for the extraction of this compound.
-
Separate the mycelia and other solid materials from the broth by centrifugation at 5,000 x g for 30 minutes.
-
Collect the supernatant containing the crude this compound extract.
Purification of this compound
A two-step chromatographic procedure is employed for the purification of this compound, involving cation exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]
3.1. Step 1: Cation Exchange Chromatography (Capture Step)
Cation exchange chromatography is an effective initial step to capture the positively charged this compound peptide and remove the bulk of impurities.[5]
-
Equilibrate a cation exchange column (e.g., packed with WorkBeads 40S resin) with a suitable buffer at a pH where this compound is positively charged (e.g., 20 mM sodium phosphate, pH 3.0).
-
Load the crude this compound extract onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and monitor for the presence of this compound using a suitable assay (e.g., antimicrobial activity assay or analytical RP-HPLC).
-
Pool the fractions containing this compound.
3.2. Step 2: Reversed-Phase HPLC (Polishing Step)
RP-HPLC is the standard and most powerful method for the final purification of peptides, separating them based on their hydrophobicity.[4][6][7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Column Equilibration: Equilibrate a preparative C18 RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Loading: Load the pooled this compound-containing fractions from the cation exchange step onto the column.
-
Elution Gradient: Elute the bound peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 60 minutes) at a flow rate appropriate for the column size.
-
Fraction Collection: Collect fractions and monitor the elution profile at 220 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 RP-HPLC column with a similar gradient.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain purified this compound as a white powder.
Data Presentation
Table 1: Summary of a Typical this compound Purification Run
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Purity (%) | Yield (%) |
| Crude Extract | 1500 | 300,000 | 200 | ~10 | 100 |
| Cation Exchange Pool | 250 | 270,000 | 1080 | ~60 | 90 |
| RP-HPLC Pool | 45 | 225,000 | 5000 | >98 | 75 |
Note: this compound activity units are determined by a standard agar diffusion assay against a susceptible fungal strain. Purity is determined by analytical RP-HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Hypothetical Signaling Pathway: this compound's Mechanism of Action
While the precise mechanism of action for this compound has not been fully elucidated, it is hypothesized to be similar to other peptide antibiotics that inhibit bacterial cell wall biosynthesis by targeting Lipid II.[8][9][10]
Caption: Hypothetical mechanism of this compound action.
References
- 1. This compound | C24H52N8O2 | CID 10804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 534-76-9 [chemicalbook.com]
- 3. US2998438A - this compound and process for production - Google Patents [patents.google.com]
- 4. polypeptide.com [polypeptide.com]
- 5. bio-works.com [bio-works.com]
- 6. gilson.com [gilson.com]
- 7. bachem.com [bachem.com]
- 8. Mechanism of action of the mannopeptimycins, a novel class of glycopeptide antibiotics active against vancomycin-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism of Action of Lysobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Action of Lysobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Eulicin Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eulicin, a compound with noted antimicrobial properties, requires thorough in vitro evaluation to determine its efficacy and potential therapeutic applications. These application notes provide detailed protocols for assessing the antifungal and cytotoxic activity of this compound. The described methods are standard preclinical assays crucial for the initial characterization of a novel antimicrobial agent. The protocols include antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC), cytotoxicity assays to evaluate the effect on mammalian cells, and a membrane permeability assay to investigate the potential mechanism of action.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Experimental Protocol
Materials:
-
This compound stock solution (in a suitable solvent)
-
96-well, U-bottomed microtiter plates[3]
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS[1][3]
-
Fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans)
-
Sterile water or PBS
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar plate.
-
Collect the fungal cells and suspend them in sterile PBS.
-
Wash the cells by centrifugation (e.g., 1,200 x g for 5 minutes) and resuspend in PBS. Repeat twice.[1][4]
-
Adjust the final cell suspension in 2X RPMI-1640 medium to the desired concentration (e.g., 2 x 10³ to 5 x 10³ cells/mL for Candida spp.).[1]
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in sterile water or the appropriate solvent to achieve a range of desired concentrations.[1] The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the adjusted fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the positive control well.[5]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Presentation
Table 1: Example of Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.
| Fungal Species | MIC (µg/mL) |
| Candida albicans | Data not available |
| Cryptococcus neoformans | Data not available |
| Aspergillus fumigatus | Data not available |
Note: Specific MIC values for this compound are not currently available in the public domain. The table above serves as a template for data presentation.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[6][8] This protocol is designed to determine the cytotoxic effect of this compound on mammalian cell lines.
Experimental Protocol
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, flat-bottomed microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the solvent used for this compound) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Presentation
The results are typically expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[10][11]
Table 2: Example of Cytotoxicity (IC50) of this compound on Mammalian Cell Lines.
| Cell Line | Incubation Time (hours) | IC50 (µg/mL) |
| HeLa | 24 | Data not available |
| HeLa | 48 | Data not available |
| HEK293 | 24 | Data not available |
| HEK293 | 48 | Data not available |
Note: Specific IC50 values for this compound are not currently available in the public domain. The table above serves as a template for data presentation.
Mechanism of Action: Bacterial Cell Membrane Permeability Assay
This protocol aims to investigate if this compound's antimicrobial activity involves disruption of the bacterial cell membrane. The assay uses the fluorescent dye N-Phenyl-1-naphthylamine (NPN), which exhibits increased fluorescence in a hydrophobic environment, such as a damaged bacterial membrane.[12]
Experimental Protocol
Materials:
-
This compound stock solution
-
Bacterial strain (e.g., E. coli)
-
Luria-Bertani (LB) broth or other suitable bacterial growth medium
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
N-Phenyl-1-naphthylamine (NPN) solution (e.g., 500 µM in acetone)
-
Fluorescence spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Grow an overnight culture of the bacterial strain in LB broth.
-
Inoculate fresh LB broth with the overnight culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of approximately 0.5.[13]
-
-
NPN Uptake Assay:
-
In a suitable container (e.g., quartz cuvette or 96-well black plate), add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.[12]
-
Record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).[14]
-
Add different concentrations of this compound to the bacterial suspension.
-
Immediately monitor the change in fluorescence over time. An increase in fluorescence indicates that this compound is disrupting the bacterial outer membrane, allowing NPN to enter and bind to the cytoplasmic membrane.
-
Data Presentation
The results can be presented as a graph showing the increase in fluorescence intensity over time for different concentrations of this compound.
Visualizations
Experimental Workflow: Determining this compound In Vitro Activity
Caption: Workflow for in vitro evaluation of this compound.
Hypothetical Signaling Pathway: this compound-Induced Cell Membrane Disruption
Disclaimer: The following diagram illustrates a hypothetical mechanism of action for this compound, as specific signaling pathways have not yet been elucidated. This model is based on common mechanisms of antimicrobial agents that target the cell membrane.
Caption: Hypothetical this compound mechanism of action.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eulicin as a Food Preservative
Disclaimer: The following information on Eulicin is derived primarily from a 1961 patent document. There is a notable absence of recent, peer-reviewed scientific literature on its use as a food preservative, its mechanism of action, and its comprehensive safety profile. Therefore, these notes should be considered a summary of historical data rather than a reflection of current, validated scientific consensus. Further research is strongly recommended before any practical application.
Introduction
This compound is an antimicrobial agent produced by the cultivation of a microorganism identified as Streptomyces parvus. Historical data suggests that this compound exhibits potent antifungal and, to some extent, antibacterial properties. A 1961 patent describes its potential utility as a food preservative in various products.[1] This document serves to consolidate the available data and provide generalized protocols for the evaluation of its preservative efficacy.
Antimicrobial Spectrum
This compound has demonstrated inhibitory effects against a range of fungi and some bacteria. The patent provides minimum inhibitory concentration (MIC) data for several microorganisms.
Data Presentation
The antimicrobial activity of this compound against various microorganisms, as detailed in the 1961 patent, is summarized below.
Table 1: Antifungal Activity of this compound [1]
| Fungal Species | Minimum Inhibitory Concentration (mcg/mL) |
| Aspergillus niger | 0.0053 |
| M. Apiospermum | 0.037 |
| Histoplasma capsulatum | 0.074 |
| C. wernecki | 0.074 |
| C. neoformans | 0.074 |
| Alternaria solanium | 0.074 |
| Hormodendrum pedrosoi compactum | 0.28 |
| Phialophora verrucosa | 0.28 |
| Blastomyces brasiliensis | 0.59 |
| Nocardia asteroides | 2.3 |
| Epidermophyton floccosum | 1.2 |
| Trichophyton mentagrophytes | 2.3 |
| Microsporum gypseum | 9.5 |
Table 2: Antibacterial Activity of this compound [1]
| Bacterial Species | Minimum Inhibitory Concentration (mcg/mL) |
| Mycobacterium tuberculosis | (Effective inhibition reported, but specific MIC not provided in the summary) |
Note: The patent mentions activity against other bacteria was determined, but specific data for a broader range of bacteria is not available in the provided text.
Application in Food Products
The patent suggests that this compound, particularly its non-toxic, soluble salts, can be incorporated into various food products to inhibit microbial growth. A concentration as low as 12 micrograms per gram of foodstuff was reported to have a preservative effect in items such as:
-
Bouillon
-
Fruit preserves
-
Baked goods
Experimental Protocols
Detailed experimental protocols for the application of this compound are not available in the public domain. The following are generalized protocols for assessing the antimicrobial activity and preservative efficacy of a compound like this compound in a research setting.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth dilution method described in the patent.[1]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
Pure this compound sample
-
Sterile Tryptone Broth or Sabouraud Dextrose Broth (for fungi)
-
Target microbial cultures (e.g., Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water) at a high concentration (e.g., 1000 mcg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate sterile broth to achieve a range of concentrations.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the growth of the target microorganism.
-
Observation: After incubation, visually inspect the wells for turbidity (for bacteria and yeast) or fungal growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol for Evaluating Preservative Efficacy in a Food Matrix (e.g., Fruit Preserve)
Objective: To assess the effectiveness of this compound in preventing microbial spoilage in a model food system.
Materials:
-
This compound sample
-
Freshly prepared, unpreserved fruit preserve
-
Spoilage microorganisms (e.g., a cocktail of common molds and yeasts)
-
Sterile containers
-
Homogenizer or stomacher
-
Plate Count Agar (PCA) and Potato Dextrose Agar (PDA)
-
Incubator
Procedure:
-
Preparation of Test Samples: Divide the fruit preserve into sterile containers. Add this compound at different concentrations (e.g., 0, 10, 20, 50 mcg/g). The sample without this compound serves as the control.
-
Inoculation: Inoculate each sample with a known concentration of the spoilage microorganism cocktail.
-
Storage: Store the samples under conditions that would typically promote spoilage (e.g., room temperature).
-
Microbial Analysis: At regular intervals (e.g., day 0, 3, 7, 14), take a representative sample from each container, homogenize it in a sterile diluent, and perform serial dilutions. Plate the dilutions on PCA (for total bacterial count) and PDA (for yeast and mold count).
-
Data Collection: After incubation of the plates, count the colonies and calculate the number of colony-forming units per gram (CFU/g) of the preserve.
-
Evaluation: Compare the microbial growth in the this compound-treated samples to the control. A significant reduction in microbial growth in the treated samples indicates preservative efficacy.
Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound is not described in the available literature. For many antimicrobial compounds produced by Streptomyces, the mechanism involves the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication. Further research would be required to elucidate the specific pathway affected by this compound.
Visualizations
As the signaling pathway for this compound's mechanism of action is unknown, a diagram illustrating a general workflow for the evaluation of a potential food preservative is provided below.
Caption: Workflow for evaluating a novel food preservative.
Conclusion
The historical data on this compound suggests it could be a potent antifungal food preservative. However, the lack of modern research into its efficacy, safety, and mechanism of action presents a significant knowledge gap. The protocols and information provided here are intended for a research audience to build upon, should there be renewed interest in this compound. Any consideration of this compound for food applications would necessitate extensive new studies to meet current safety and regulatory standards.
References
Eulicin: Application Notes and Protocols for Inhibiting Mold Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eulicin is an antibiotic with documented antifungal properties. Historical data indicates its potential as a mold inhibitor on various materials. These application notes provide a summary of the known antifungal activity of this compound and generalized protocols for its evaluation. It is important to note that the available data on this compound is dated, and further research is required to validate and expand upon these findings.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of this compound against a range of fungi, as documented in historical records. This data provides a baseline for understanding the potential spectrum of this compound's activity.
Table 1: Minimal Inhibitory Concentrations (MIC) of this compound Against Various Fungi
| Fungal Species | Minimal Inhibitory Concentration (mcg/ml)[1] |
| Aspergillus niger | 0.0053 |
| Alternaria solani | 0.074 |
| Monosporium apiospermum | 0.037 |
| Histoplasma capsulatum | 0.074 |
| Cladosporium werneckii | 0.074 |
| Cryptococcus neoformans | 0.074 |
| Hormodendrum pedrosoi | 0.28 |
| Phialophora verrucosa | 0.28 |
| Blastomyces brasiliensis | 0.59 |
| Nocardia asteroides | 2.3 |
| Epidermophyton floccosum | 1.2 |
| Trichophyton mentagrophytes | 2.3 |
| Microsporum gypseum | 9.5 |
Source: Data compiled from U.S. Patent 2,998,438 (1961).[1]
Mechanism of Action
The precise mechanism of action of this compound against molds has not been extensively elucidated in modern scientific literature. However, early research suggests that its mode of action differs from that of polyene antibiotics like amphotericin B. A 1965 study observed that strains of Candida albicans that had developed resistance to amphotericin B and candidin exhibited increased sensitivity to this compound.[] This suggests that this compound may target a different cellular pathway or component than polyene antibiotics, which typically interact with ergosterol in the fungal cell membrane. Further investigation is necessary to determine the specific molecular targets of this compound.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound as a mold inhibitor on various materials. These protocols should be adapted based on the specific material, mold species, and research objectives.
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) using Broth Dilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (stock solution of known concentration)
-
Pure culture of the target mold species
-
Sterile Sabouraud Dextrose Broth (SDB) or other suitable fungal growth medium
-
Sterile 96-well microtiter plates or test tubes
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Mold Spore Suspension:
-
Grow the target mold on a suitable agar medium until sporulation occurs.
-
Harvest spores by gently scraping the surface with a sterile loop or by washing with a sterile saline solution containing a wetting agent (e.g., Tween 80).
-
Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.
-
-
Serial Dilution of this compound:
-
In a 96-well plate or a series of test tubes, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium. The final volume in each well/tube should be 100 µL.
-
Include a positive control (broth with mold, no this compound) and a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized mold spore suspension to each well/tube containing the this compound dilutions and the positive control. The final volume will be 200 µL.
-
-
Incubation:
-
Incubate the plates/tubes at an optimal temperature for the growth of the target mold (typically 25-30°C) for a period of 24-72 hours, or until sufficient growth is observed in the positive control.
-
-
Determination of MIC:
-
Visually inspect the wells/tubes for turbidity (growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the mold.
-
Protocol 2: Evaluation of Mold Growth Inhibition on Solid Materials
This protocol assesses the ability of this compound to prevent mold growth on the surface of various materials.
Materials:
-
This compound solution of desired concentrations
-
Samples of the material to be tested (e.g., wood, paper, textile), sterilized
-
Pure culture of the target mold species
-
Sterile petri dishes
-
Atomizer or soft brush for application
-
Humid chamber
Procedure:
-
Material Preparation:
-
Cut the material into uniform sample sizes (e.g., 2x2 cm).
-
Sterilize the samples using an appropriate method (e.g., autoclaving, ethylene oxide, or gamma irradiation) that does not degrade the material.
-
-
Application of this compound:
-
Prepare different concentrations of this compound solution in a suitable solvent (e.g., water, ethanol).
-
Apply the this compound solutions to the surface of the sterile material samples. Application can be done by spraying, brushing, or dipping.
-
Include a control group treated with the solvent only.
-
Allow the samples to dry completely in a sterile environment.
-
-
Inoculation:
-
Prepare a spore suspension of the target mold as described in Protocol 1.
-
Inoculate the surface of the treated and control material samples with a standardized amount of the spore suspension.
-
-
Incubation:
-
Place the inoculated samples in sterile petri dishes containing a small amount of sterile water or a moistened filter paper to maintain high humidity.
-
Incubate the dishes in a humid chamber at a temperature conducive to mold growth for several days to weeks.
-
-
Assessment of Mold Growth:
-
Visually assess the extent of mold growth on the surface of the samples at regular intervals.
-
A rating scale (e.g., 0 = no growth, 1 = 1-25% coverage, 2 = 26-50% coverage, etc.) can be used for semi-quantitative analysis.
-
For quantitative analysis, digital image analysis can be used to determine the percentage of the surface area covered by mold.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the antifungal efficacy of this compound.
Caption: A flowchart outlining the key steps in testing this compound's antifungal properties.
Disclaimer
The information provided in these application notes is based on limited and historical data. Researchers are strongly encouraged to conduct their own comprehensive studies to validate these findings and to determine the safety and efficacy of this compound for any specific application. The provided protocols are intended as a general guide and may require optimization.
References
Application Notes and Protocols for Allicin-Based Topical Antifungal Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the query specified "Eulicin," a review of scientific literature reveals limited and dated information on this particular agent. A patent from 1961 describes this compound as an antibiotic produced by a species of Streptomyces with some antifungal activity.[1] However, for the purposes of providing current and scientifically robust information relevant to topical antifungal drug development, this document will focus on Allicin , the principal bioactive compound derived from garlic (Allium sativum). Allicin is a well-researched natural compound with potent, broad-spectrum antifungal properties, making it a relevant and exemplary subject for the development of novel topical treatments.[2][3][4][5][6]
Allicin, with its characteristic thiosulfinate functional group, has demonstrated significant efficacy against a wide range of pathogenic fungi, including yeasts and dermatophytes.[2][3][7] Its proposed mechanisms of action include the inhibition of crucial enzymes, disruption of cellular membranes, and induction of oxidative stress, leading to fungal cell death.[5][8] These attributes make allicin a compelling candidate for topical formulations aimed at treating superficial fungal infections.
These application notes provide an overview of allicin's antifungal activity, formulation considerations for topical delivery, and detailed protocols for in vitro and in vivo evaluation.
Data Presentation: In Vitro Antifungal Activity of Allicin
The following tables summarize the minimum inhibitory concentrations (MICs) of allicin against various fungal pathogens as reported in the literature. These values are crucial for determining the potential therapeutic concentrations for topical formulations.
Table 1: Minimum Inhibitory Concentrations (MICs) of Allicin against Various Fungi
| Fungal Species | MIC Range (µg/mL) - Agar Dilution | MIC Range (µg/mL) - Broth Dilution | Reference |
| Candida albicans | 3.13 - 6.25 | 1.57 - 6.25 | [3] |
| Cryptococcus neoformans | 3.13 - 6.25 | 1.57 - 6.25 | [3] |
| Trichophyton spp. | 3.13 - 6.25 | 1.57 - 6.25 | [3] |
| Epidermophyton spp. | 3.13 - 6.25 | 1.57 - 6.25 | [3] |
| Microsporum spp. | 3.13 - 6.25 | 1.57 - 6.25 | [3] |
| Aspergillus spp. | Decreased activity noted | Decreased activity noted | [3] |
| Trichosporon asahii | Significant inhibition of planktonic and biofilm cells | Not specified | [5][8] |
Table 2: MIC₅₀ and MIC₉₀ of Allicin Against Candida Species
| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida spp. (6 species) | 0.05 - 25 | 0.05 - 25 | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of novel topical antifungal formulations. The following are standard protocols that can be adapted for allicin-based product development.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of allicin against a specific fungal strain.
Materials:
-
Pure allicin standard
-
Fungal isolates
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (for endpoint reading) or visual inspection mirror
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for dermatophytes) for 24-48 hours.
-
Harvest fungal cells or spores and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.
-
Dilute the final inoculum to achieve a starting concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Allicin Dilutions:
-
Prepare a stock solution of allicin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the allicin stock solution in the broth medium in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the allicin dilutions.
-
Include a positive control (inoculum without allicin) and a negative control (broth without inoculum).
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of allicin that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.[9][10]
-
Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.[9]
-
In Vitro Drug Release Study
This protocol evaluates the release profile of allicin from a topical formulation (e.g., gel, cream, ointment).
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., polysulfone, cellulose acetate) or excised animal skin
-
Phosphate buffer (pH 5.5 to simulate skin surface) as the receptor medium
-
Allicin-containing topical formulation
-
High-Performance Liquid Chromatography (HPLC) system for allicin quantification
-
Magnetic stirrer and stir bars
-
Water bath or heating block
Procedure:
-
Membrane Preparation:
-
Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
-
Assembly of Franz Diffusion Cell:
-
Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with pre-warmed (32°C ± 0.5°C) receptor medium and place a magnetic stir bar.
-
-
Application of Formulation:
-
Apply a known quantity (e.g., 100 mg) of the allicin formulation uniformly onto the surface of the membrane in the donor compartment.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Quantification of Allicin:
-
Analyze the collected samples for allicin concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of allicin released per unit area of the membrane over time.
-
Plot the cumulative drug release versus time to determine the release kinetics.
-
Ex Vivo Skin Permeation and Retention Study
This protocol assesses the ability of allicin to permeate through the skin layers and the amount retained within the skin.
Materials:
-
Excised animal skin (e.g., rat, pig) or human cadaver skin
-
Franz diffusion cell apparatus
-
Phosphate buffer (pH 7.4) as the receptor medium
-
Allicin-containing topical formulation
-
HPLC system
-
Homogenizer
-
Centrifuge
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Permeation Study:
-
Follow the procedure for the In Vitro Drug Release Study to assess the amount of allicin that permeates through the skin into the receptor medium over time.
-
-
Retention Study:
-
At the end of the experiment, dismount the skin from the diffusion cell.
-
Wipe the skin surface to remove any excess formulation.
-
Separate the epidermis from the dermis.
-
Mince each skin layer and extract the retained allicin using a suitable solvent.
-
Homogenize and centrifuge the samples.
-
Analyze the supernatant for allicin concentration using HPLC.
-
-
Data Analysis:
-
Quantify the amount of allicin permeated through the skin and retained in the epidermis and dermis.
-
Visualizations
Proposed Mechanism of Action of Allicin
Caption: Proposed antifungal mechanism of action for allicin.
Experimental Workflow for Topical Formulation Development
Caption: Workflow for topical antifungal formulation development.
Logical Relationship of Preclinical Testing
Caption: Logical progression of preclinical testing for a topical antifungal.
References
- 1. US2998438A - this compound and process for production - Google Patents [patents.google.com]
- 2. icantbelieveitsnotadrug.com [icantbelieveitsnotadrug.com]
- 3. Evaluation of the In Vitro Antifungal Activity of Allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. efficacy-of-allicin-against-plant-pathogenic-fungi-and-unveiling-the-underlying-mode-of-action-employing-yeast-based-chemogenetic-profiling-approach - Ask this paper | Bohrium [bohrium.com]
- 7. In vitro investigation of antifungal activity of allicin alone and in combination with azoles against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of Eulicin in Plant Pathology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eulicin is an antibiotic that demonstrated notable antifungal properties in early studies. Historical data, primarily from patent literature, indicates its efficacy against a range of fungi, including at least one significant plant pathogen.[1] While recent research on this compound in the context of plant pathology is scarce, the foundational data suggests its potential as a subject for further investigation. These application notes provide a summary of the available data on this compound's antifungal activity and present generalized, adaptable protocols for its experimental evaluation against plant pathogens. The provided methodologies and conceptual frameworks are intended to serve as a starting point for researchers interested in exploring the potential of this compound or similar compounds in agricultural applications.
Quantitative Data
The following table summarizes the in vitro antifungal activity of this compound as reported in historical literature. This data was generated using a broth dilution method, with the minimal inhibitory concentration (MIC) defined as the lowest concentration that completely inhibited visible growth.[1]
Table 1: In Vitro Antifungal Activity of this compound [1]
| Target Organism | Minimal Inhibitory Concentration (µg/mL) |
| Aspergillus niger | 0.0053 |
| Alternaria solani | 0.074 |
| M. Apiospermum | 0.037 |
| Histoplasma capsulatum | 0.074 |
| C. wernerki | 0.074 |
| C. neoformans | 0.074 |
| Hormodendrum pedrosoi compactum | 0.28 |
| Phialophora verrucosa | 0.28 |
| Blastomyces brasiliensis | 0.59 |
| Nocardia asteroides | 2.3 |
| Epidermophyton floccosum | 1.2 |
| Trichophyton mentagrophytes | 2.3 |
| Microsporum gypseum | 9.5 |
Note: Data extracted from US Patent 2,998,438.[1] The list includes fungal species pathogenic to humans, animals, and plants.
Experimental Protocols
The following are generalized protocols for assessing the antifungal activity of a test compound like this compound against plant pathogenic fungi. These should be optimized based on the specific fungus, host plant, and experimental objectives.
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
Materials:
-
This compound (stock solution of known concentration)
-
Target fungal pathogen culture
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative growth assessment)
-
Sterile water or appropriate solvent for this compound
-
Positive control antifungal (e.g., a commercial fungicide)
-
Negative control (solvent only)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal pathogen on a suitable agar medium until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile water containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of approximately 1 x 10^5 spores/mL using a hemocytometer.
-
-
Serial Dilution of this compound:
-
Prepare a series of twofold dilutions of the this compound stock solution in the 96-well plate using PDB. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.
-
Include wells for a positive control (medium with a known antifungal) and a negative control (medium with the solvent used to dissolve this compound).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal spore suspension to each well, bringing the total volume to 200 µL.
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humid chamber to prevent evaporation.
-
Incubate the plate at the optimal growth temperature for the target fungus (typically 20-28°C) for 3-7 days, or until robust growth is observed in the negative control wells.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits fungal growth.
-
Alternatively, for a quantitative assessment, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC can be defined as the concentration that causes a certain percentage of growth inhibition (e.g., 90%) compared to the negative control.
-
Protocol 2: In Vivo Plant Protection Assay - Detached Leaf Assay
This protocol assesses the ability of this compound to protect plant tissue from fungal infection.
Materials:
-
Healthy, young, and fully expanded leaves from the host plant of interest
-
This compound solutions at various concentrations
-
Fungal spore suspension (prepared as in Protocol 1)
-
Sterile water or appropriate solvent
-
Petri dishes or clear plastic boxes with lids
-
Moist filter paper or paper towels
-
Micropipette
-
Commercial fungicide (positive control)
Procedure:
-
Leaf Preparation:
-
Excise healthy leaves from the host plant.
-
Surface sterilize the leaves by rinsing with sterile distilled water. Gently pat dry with sterile paper towels.
-
Place the leaves on moist filter paper inside the Petri dishes or boxes to maintain humidity.
-
-
Treatment Application:
-
Apply a known volume (e.g., 20 µL) of the this compound test solutions to a specific area on the adaxial (upper) surface of the leaves.
-
Apply the solvent alone as a negative control and a commercial fungicide as a positive control to separate sets of leaves.
-
Allow the treatment spots to air dry in a sterile environment.
-
-
Inoculation:
-
Once the treatment spots are dry, apply a small droplet (e.g., 10 µL) of the fungal spore suspension onto the treated area of each leaf.
-
For some experimental designs, a small wound (e.g., a pinprick) can be made in the center of the treatment area before applying the spore suspension to facilitate infection.
-
-
Incubation:
-
Seal the containers and incubate them under controlled conditions (e.g., 12-hour photoperiod, 22-25°C).
-
-
Disease Assessment:
-
After a suitable incubation period (typically 3-7 days), assess the disease severity.
-
Measure the diameter of the necrotic or chlorotic lesions that develop.
-
Calculate the percentage of disease inhibition compared to the negative control.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening and evaluating a novel antifungal compound like this compound in plant pathology research.
Caption: A generalized workflow for evaluating this compound's antifungal potential.
Hypothetical Plant Defense Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated to understand how a compound like this compound might induce a defense response in plants upon pathogen challenge. Plant defense signaling is complex and involves networks of pathways.[2][3][4][5]
Caption: A hypothetical plant defense signaling pathway potentially influenced by this compound.
References
- 1. US2998438A - this compound and process for production - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular mechanisms underlying multi-level defense responses of horticultural crops to fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eulicin Degradation: Technical Support Center
Welcome to the technical support center for Eulicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound, a peptide therapeutic, and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a peptide drug like this compound?
A1: this compound, as a peptide, is susceptible to both chemical and physical degradation pathways. Chemical instability involves the breaking or formation of covalent bonds, while physical instability relates to changes in the peptide's higher-order structure.[1][2]
-
Chemical Degradation Pathways:
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions, leading to smaller peptide fragments.[2][3] Sequences with Asp-Pro (D-P) or Asp-Gly (D-G) can be particularly susceptible.
-
Oxidation: Primarily affects residues with susceptible side chains, such as Methionine (Met) and Cysteine (Cys).[2] Tryptophan (Trp) and Tyrosine (Tyr) can also be oxidized.[4][5] Oxidation can be initiated by exposure to oxygen, light, or trace metals.[5][6]
-
Deamidation: The loss of an amide group from the side chains of Asparagine (Asn) or Glutamine (Gln) residues.[2][7] This reaction is pH-dependent and results in the formation of a cyclic imide intermediate, which then hydrolyzes to form either aspartic/glutamic acid or their iso-aspartate/iso-glutamate isomers.
-
Racemization: The conversion of an L-amino acid to a mixture of L- and D-isomers, which can alter the peptide's biological activity.[2]
-
Disulfide Bond Exchange: Incorrect formation or scrambling of disulfide bonds in peptides containing multiple Cysteine residues.[2]
-
-
Physical Degradation Pathways:
-
Aggregation: The self-association of peptide molecules to form soluble or insoluble aggregates, which can range from dimers and oligomers to large, structured amyloid fibrils.[2][8] Aggregation can be reversible or irreversible and may lead to reduced efficacy and potential immunogenicity.[8]
-
Adsorption: The binding of the peptide to surfaces, such as glass vials or chromatography columns, leading to a loss of product.[2]
-
Q2: What are the expected byproducts of this compound degradation?
A2: The byproducts depend on the specific degradation pathway.
-
Hydrolysis: Shorter peptide fragments resulting from the cleavage of the peptide backbone.[3]
-
Oxidation: Methionine sulfoxide and methionine sulfone are common byproducts from Met oxidation. Cysteine oxidation can lead to the formation of sulfenic acid or incorrect disulfide bonds.
-
Deamidation: Aspartic acid, iso-aspartic acid, glutamic acid, and iso-glutamic acid residues are formed from Asn and Gln.
-
Aggregation: Dimers, trimers, and higher-order soluble or insoluble aggregates.[8]
Q3: Which analytical techniques are recommended for studying this compound degradation?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-Phase HPLC (RP-HPLC) is the most common method for separating this compound from its degradation products and quantifying purity.[11][12]
-
Size-Exclusion Chromatography (SEC): Used specifically to detect and quantify aggregates like dimers and other higher molecular weight species.[13]
-
Mass Spectrometry (MS): Crucial for identifying degradation products by providing accurate mass information.[14][15] When coupled with HPLC (LC-MS), it allows for the separation and structural characterization of byproducts in complex mixtures.[16]
-
Circular Dichroism (CD) Spectroscopy: Used to assess changes in the secondary structure of this compound, which can indicate physical instability or denaturation.[10]
Troubleshooting Guides
Issue 1: High variability in this compound assay results during stability studies.
-
Question: My RP-HPLC assay results for this compound stability samples show significant day-to-day variation. What could be the cause?
-
Answer: Variability in peptide assays can stem from several factors related to the peptide's properties and sample handling.
-
Hygroscopicity: Peptides are often hygroscopic, meaning they readily absorb moisture from the air.[17] This can lead to inaccurate weighing of your reference standard. Always determine the water content of the standard (e.g., using Karl Fischer titration) and correct the weight accordingly.[17]
-
Static Charge: Lyophilized peptides can be highly static, making accurate weighing difficult.[18] Use anti-static weighing equipment and handle the peptide in a humidity-controlled environment if possible.[18]
-
Sample Solubility: Ensure this compound is completely dissolved in the sample diluent. Incomplete dissolution of hydrophobic peptides can cause variability.[17] The diluent should ideally match the initial mobile phase conditions to avoid peak distortion.[13]
-
Adsorption: Peptides can adsorb to glass and plastic surfaces. Consider using low-adsorption vials or adding a small amount of organic solvent or surfactant to your diluent if compatible with your method.
-
Issue 2: Unexpected peaks appearing in the chromatogram of a stressed this compound sample.
-
Question: After subjecting this compound to forced degradation (e.g., acid hydrolysis), I see several new peaks in my RP-HPLC chromatogram. How do I identify them?
-
Answer: The appearance of new peaks is the expected outcome of a forced degradation study. The goal is to identify these degradation products.
-
Utilize LC-MS: The most effective way to identify these unknown peaks is by using liquid chromatography-mass spectrometry (LC-MS).[16] The mass spectrometer will provide the molecular weight of the species in each peak.
-
Predict Likely Modifications: Based on the stress condition applied, you can predict the likely degradation.
-
Acid/Base Stress: Look for mass changes corresponding to deamidation (+1 Da) or hydrolysis (cleavage of the peptide backbone).[7]
-
Oxidative Stress: Look for mass increases corresponding to the addition of oxygen atoms (+16 Da for methionine sulfoxide, +32 Da for methionine sulfone).
-
-
Tandem MS (MS/MS): To confirm the exact site of modification, perform tandem mass spectrometry.[15] Fragmenting the degradation product will allow you to pinpoint which amino acid residue has been altered.
-
Issue 3: Loss of this compound concentration over time with no corresponding increase in degradation peaks.
-
Question: The main peak for this compound is decreasing in my stability samples, but I don't see a proportional increase in impurity peaks. Where is the material going?
-
Answer: This scenario often points towards two possibilities: aggregation or surface adsorption.
-
Aggregation: The this compound may be forming high molecular weight (HMW) aggregates that are either precipitating out of solution or are not being detected by your current RP-HPLC method.
-
Troubleshooting Step: Analyze the sample using Size-Exclusion Chromatography (SEC), which is designed to separate molecules based on size and is the standard method for detecting aggregates.[13]
-
-
Adsorption: The peptide may be adsorbing to the surface of the storage container.
-
Troubleshooting Step: Quantify the total protein content in the vial using a technique like UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric assay (e.g., BCA) and compare it to the initial concentration. A significant discrepancy suggests adsorption.
-
-
Data Presentation
Table 1: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Typical Duration | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours | Hydrolysis, Deamidation |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 1 - 12 hours | Deamidation, Racemization, β-elimination |
| Oxidation | 0.03% - 3% H₂O₂ | 1 - 8 hours | Oxidation (Met, Cys, Trp) |
| Thermal Stress | 50°C - 70°C | 1 - 4 weeks | Deamidation, Aggregation, Oxidation |
| Photostability | ICH Q1B Option 1 or 2 | As per guideline | Oxidation, Photodegradation |
Note: The goal of forced degradation is typically to achieve 5-20% degradation of the main compound to ensure that analytical methods are stability-indicating.[19]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.0) or water.
-
Application of Stress:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Thermal Stress: Place a sealed vial of the stock solution in a temperature-controlled oven at 60°C.
-
-
Incubation: Incubate the stressed samples for a predetermined time (e.g., 8 hours) at a controlled temperature (e.g., 40°C). Keep a control sample (unstressed) under refrigerated conditions.
-
Neutralization (for acid/base samples): After incubation, neutralize the acid- and base-stressed samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples (including the control) to the target analytical concentration with the appropriate mobile phase or diluent. Analyze immediately by RP-HPLC, SEC, and LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify new peaks and quantify the loss of the main this compound peak.
Protocol 2: RP-HPLC Method for Purity Analysis
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[13]
-
Detection Wavelength: 220 nm.[12]
-
Injection Volume: 20 µL.
Note: For LC-MS analysis, it is preferable to use formic acid (FA) instead of TFA as the mobile phase modifier, as TFA can suppress the MS signal.[20]
Visualizations
Caption: Major chemical and physical degradation pathways for the peptide this compound.
References
- 1. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. longdom.org [longdom.org]
- 4. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris-biotech.de [iris-biotech.de]
- 6. Oxidation of therapeutic proteins and peptides: structural and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijsra.net [ijsra.net]
- 11. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. polarispeptides.com [polarispeptides.com]
- 16. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 17. biomedgrid.com [biomedgrid.com]
- 18. biomedgrid.com [biomedgrid.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
Optimizing Eulicin dosage for in vivo studies
This guide provides troubleshooting advice and frequently asked questions for researchers using Eulicin in in vivo studies. For optimal results, please review the following information carefully.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel serine/threonine kinase, TK-1A. Inhibition of TK-1A disrupts downstream signaling in the PI3K/AKT pathway, which is frequently hyperactivated in various tumor types. This disruption is intended to halt cell cycle progression and induce apoptosis in malignant cells.
Caption: Proposed mechanism of action for this compound in the TK-1A/AKT signaling pathway.
Q2: What is the recommended vehicle for this compound administration in vivo?
A2: this compound has low aqueous solubility. The recommended vehicle for intraperitoneal (IP) or oral gavage (PO) administration is a formulation of 10% DMSO, 40% PEG300, and 50% Saline. It is critical to prepare this vehicle fresh and ensure this compound is fully dissolved before administration.
Q3: What is a suggested starting dose for a xenograft mouse model?
A3: For initial efficacy studies in a standard subcutaneous xenograft mouse model, a starting dose of 25 mg/kg administered daily via IP injection is recommended. Dose-response studies should be conducted to determine the optimal dose for your specific model.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Suboptimal Tumor Growth Inhibition
Q: I am not observing the expected anti-tumor effect with this compound. What are the potential causes and solutions?
A: Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.
Caption: Logical workflow for troubleshooting lack of this compound efficacy in vivo.
Troubleshooting Steps:
-
Drug Formulation and Administration: Incorrect preparation of the dosing solution is a common issue. Ensure the vehicle components are mixed in the correct order and that this compound is fully solubilized, as precipitation will drastically reduce the bioavailable dose.
-
Target Engagement: It is crucial to confirm that this compound is reaching the tumor tissue and inhibiting its target, TK-1A. This can be assessed by harvesting tumor tissue 2-4 hours post-dosing and measuring the phosphorylation status of downstream proteins like AKT via Western Blot or Immunohistochemistry (IHC). A lack of reduction in p-AKT levels suggests a bioavailability or dosing issue.
-
Dosage and Schedule: The initial dose of 25 mg/kg may be suboptimal for your specific tumor model. A dose-escalation study may be required. See the protocol and data tables below for guidance.
-
Tumor Model Suitability: Confirm that the cell line used for the xenograft expresses an activated TK-1A pathway. Cell lines that are not dependent on this pathway for growth and survival will not respond to this compound.
Issue 2: Observed Toxicity in Study Animals
Q: My mice are exhibiting signs of toxicity (e.g., >15% weight loss, lethargy). How can I manage this?
A: Toxicity can be dose-dependent or related to the administration vehicle.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a group that receives the vehicle only. If toxicity is observed in this group, the vehicle itself may be the cause. Consider alternative formulations if possible.
-
Dose Reduction: The most straightforward approach is to reduce the dose. If 50 mg/kg is toxic, consider reducing to 40 mg/kg or 35 mg/kg.
-
Modify Dosing Schedule: Instead of daily (QD) dosing, switching to an intermittent schedule (e.g., every other day, or 5 days on/2 days off) can help mitigate cumulative toxicity while potentially maintaining efficacy.
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration gels, and ensure easy access to food and water.
Experimental Protocols & Data
Protocol: this compound In Vivo Dose-Response Study
-
Animal Acclimatization: Allow mice (e.g., female athymic nude) to acclimate for at least one week before the start of the study.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 tumor cells (in 100 µL of Matrigel/PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Begin monitoring tumor volume and body weight three times per week once tumors are palpable.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Dosing Preparation: Prepare this compound fresh daily in the recommended vehicle (10% DMSO, 40% PEG300, 50% Saline).
-
Administration: Administer the assigned dose of this compound or Vehicle control via the chosen route (e.g., IP) daily.
-
Data Collection: Measure tumor volume and body weight three times weekly. Tumor Volume = (Length x Width²) / 2.
-
Endpoint: The study endpoint is reached when tumors in the control group reach the pre-defined maximum size (e.g., 2000 mm³) or at the first sign of unacceptable toxicity.
-
Analysis: Calculate the percent tumor growth inhibition (%TGI) for each group compared to the vehicle control.
Data Tables
Table 1: Example Dose-Response Efficacy Data Data from a 21-day study in an HCT116 xenograft model.
| Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | % TGI |
| Vehicle | 0 | QD, IP | 1850 ± 210 | - |
| This compound | 12.5 | QD, IP | 1480 ± 195 | 20% |
| This compound | 25 | QD, IP | 925 ± 150 | 50% |
| This compound | 50 | QD, IP | 460 ± 98 | 75% |
Table 2: Example Corresponding Toxicity Profile
| Group | Dose (mg/kg) | Mean Body Weight Change | Mortality | Clinical Observations |
| Vehicle | 0 | +5.2% | 0/10 | None |
| This compound | 12.5 | +4.8% | 0/10 | None |
| This compound | 25 | -2.5% | 0/10 | None |
| This compound | 50 | -16.8% | 2/10 | Lethargy, ruffled fur |
Based on this example data, 50 mg/kg shows high efficacy but is poorly tolerated. The optimal dose may lie between 25 and 50 mg/kg, or an alternative dosing schedule for the 50 mg/kg dose should be explored.
Challenges in the large-scale production of Eulicin
Welcome to the technical support center for the large-scale production of Eulicin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the fermentation, purification, and scale-up of this compound production.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Fermentation Issues
Question: Why is my this compound yield significantly lower than expected?
Answer:
Low this compound yield can stem from several factors throughout the fermentation process. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Suboptimal Growth Conditions: The microbial strain producing this compound is sensitive to its environment. Deviations from optimal temperature, pH, and dissolved oxygen levels can significantly impact yield.[] Ensure your bioreactor's control systems are calibrated and maintaining setpoints.
-
Nutrient Limitation: The composition of the fermentation medium is critical. Depletion of essential nutrients such as carbon, nitrogen, or phosphate sources can halt this compound production.[2] Conversely, excessively high concentrations of some nutrients, like glucose, can inhibit secondary metabolite synthesis.[2]
-
Product Inhibition: High concentrations of this compound or other metabolic by-products can negatively affect the producing microorganism's viability and productivity.[3][4]
-
Contamination: The presence of competing microorganisms can divert nutrients away from your production strain or produce inhibitory substances, leading to a drop in yield.[][3]
Question: My fermentation is sluggish or has stalled completely. What should I do?
Answer:
A stalled fermentation requires immediate attention to identify the root cause. Consider the following possibilities:
-
Inoculum Viability: The health of your seed culture is paramount. Ensure the inoculum is in the logarithmic growth phase and has high viability before transferring to the production vessel.
-
Environmental Shock: Sudden changes in temperature or pH when transferring the inoculum can lead to a prolonged lag phase or cell death.[5] Gradual acclimatization of the culture to the production environment is crucial.
-
Inhibitory Compounds in Raw Materials: The quality of your raw materials is important. Some complex media components can contain trace elements or compounds that are inhibitory to your microbial strain.[3][4]
-
Shear Stress: In large bioreactors, high agitation rates can cause cellular damage, leading to reduced growth and production.
Purification Challenges
Question: I am experiencing significant loss of this compound during the purification process. How can I improve recovery?
Answer:
This compound purification can be challenging due to its complex biochemical properties. To improve recovery, consider the following:
-
Multi-Step Purification Strategy: A single purification method is often insufficient.[6] A combination of techniques such as affinity chromatography, ion exchange, and size exclusion chromatography can yield a purer product with higher recovery.[7]
-
Buffer Optimization: The pH, ionic strength, and additives of your purification buffers are critical for maintaining this compound's stability and activity.[7] Experiment with different buffer compositions to find the optimal conditions.
-
Minimizing Non-Specific Binding: During chromatography, this compound may bind non-specifically to the column matrix, leading to losses.[8] Modifying the wash buffers with low concentrations of salts or detergents can help reduce these interactions.[8]
Question: My final this compound product has low purity. What are the likely contaminants and how can I remove them?
Answer:
Contaminants in the final product can include host cell proteins, nucleic acids, endotoxins, and molecules structurally similar to this compound.
-
Host Cell-Related Impurities: These can be addressed by adding specific steps to your purification workflow, such as nuclease treatment to remove DNA/RNA or specific chromatography steps to separate proteins.
-
Endotoxins: If this compound is produced in a Gram-negative bacterium, endotoxin removal is critical.[6] Specialized chromatography resins are available for this purpose.[6]
-
Related Impurities: By-products from the fermentation with similar chemical properties to this compound can be difficult to separate. High-resolution chromatography techniques, such as HPLC, may be necessary for final polishing.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and pH for this compound production?
A1: The optimal conditions can be strain-dependent. However, initial studies suggest a temperature range of 28-32°C and a pH of 6.5-7.0. It is highly recommended to perform a design of experiments (DoE) to determine the precise optimal conditions for your specific strain and bioreactor setup.
Q2: Are there any known inducers or repressors of the this compound biosynthetic pathway?
A2: While the complete regulatory network is still under investigation, it has been observed that complex carbon sources tend to enhance this compound production compared to simple sugars. High phosphate concentrations have been shown to repress the expression of some genes in the biosynthetic cluster.
Q3: What is the recommended method for cell lysis to recover intracellular this compound?
A3: For large-scale production, high-pressure homogenization is the most efficient method for cell lysis. However, it is important to optimize the pressure and number of passes to maximize this compound release without causing degradation. Sonication can be used at the lab scale.
Q4: How can I prevent foaming in the bioreactor?
A4: Foaming is a common issue in large-scale fermentation and can be managed by the addition of antifoaming agents.[9] It is crucial to use an appropriate, non-toxic antifoam and to optimize its addition to avoid any negative impact on the cells or downstream processing.
Data Presentation
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 | 120.5 |
| Fructose | 14.8 | 115.3 |
| Maltose | 18.5 | 250.1 |
| Soluble Starch | 20.1 | 310.8 |
Table 2: Comparison of Purification Strategies
| Purification Workflow | Purity (%) | Recovery (%) |
| Ion Exchange -> Size Exclusion | 85.2 | 65.7 |
| Affinity -> Ion Exchange | 95.8 | 78.3 |
| Affinity -> Ion Exchange -> Size Exclusion | 99.1 | 72.5 |
Experimental Protocols
Protocol 1: Optimizing Fermentation Temperature
-
Prepare five identical lab-scale bioreactors with your standard this compound production medium.
-
Inoculate each bioreactor with the same volume and density of a seed culture.
-
Set the temperature of each bioreactor to a different setpoint: 26°C, 28°C, 30°C, 32°C, and 34°C.
-
Maintain a constant pH and dissolved oxygen level across all bioreactors.
-
Take samples at regular intervals (e.g., every 12 hours) for 120 hours.
-
Analyze the samples for biomass (optical density or dry cell weight) and this compound concentration (using a validated HPLC method).
-
Plot the this compound titer and biomass against time for each temperature to determine the optimal condition.
Protocol 2: Affinity Chromatography for this compound Purification
-
Equilibrate the affinity chromatography column (with a ligand specific to this compound or a purification tag) with 5 column volumes (CV) of binding buffer.
-
Load the clarified cell lysate onto the column at a flow rate recommended by the column manufacturer.
-
Wash the column with 10 CV of wash buffer to remove non-specifically bound proteins.
-
Elute this compound from the column using an appropriate elution buffer (e.g., containing a competing ligand or having a different pH or ionic strength).
-
Collect fractions and analyze for this compound concentration and purity using SDS-PAGE and HPLC.
-
Pool the fractions with the highest purity and concentration of this compound.
Visualizations
References
- 2. researchgate.net [researchgate.net]
- 3. defoortconsultant.com [defoortconsultant.com]
- 4. laprogressive.com [laprogressive.com]
- 5. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 6. bioradiations.com [bioradiations.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. longdom.org [longdom.org]
- 9. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
Eulicin Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Eulicin.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Category 1: Low Yield and Recovery
Question: Why is the recovery of this compound low after the initial capture step using cation exchange chromatography?
Answer:
Low recovery of this compound during cation exchange chromatography can be attributed to several factors related to binding, elution, or stability.
Potential Causes and Solutions:
-
Incorrect Binding pH: For effective binding to a cation exchanger, the buffer pH should be at least 0.5 to 1 unit below the isoelectric point (pI) of this compound. If the pI of this compound is unknown, empirical testing with a range of buffer pHs is recommended.[1]
-
High Salt Concentration in Sample: The ionic strength of the sample applied to the column must be low enough to allow for ionic interaction with the resin. High salt concentrations from the fermentation broth or previous steps will prevent binding.[1]
-
Solution: Desalt or dilute the sample with the binding buffer before loading it onto the column.
-
-
Precipitation on the Column: this compound might precipitate on the column if the buffer conditions are not optimal, leading to a blockage and loss of product.
-
Solution: Ensure the binding and elution buffers are optimized for this compound's solubility. Including additives like a low percentage of organic solvent might be necessary.[2]
-
-
Irreversible Binding: The interaction between this compound and the resin might be too strong, preventing its elution.
-
Solution: Increase the salt concentration in the elution buffer. A step or linear gradient of increasing salt concentration can be employed to find the optimal elution condition.[2]
-
Question: My this compound yield is decreasing significantly during downstream purification steps, particularly after using activated carbon. What could be the reason?
Answer:
Activated carbon is a powerful adsorbent that can sometimes lead to product loss if not optimized correctly.
Potential Causes and Solutions:
-
Irreversible Adsorption: this compound may be strongly and irreversibly binding to the activated carbon.[3]
-
Solution: Optimize the contact time, the ratio of activated carbon to protein, and the buffer conditions (pH and ionic strength) to favor the adsorption of impurities over this compound.[4]
-
-
pH-Dependent Adsorption: The adsorption of peptides onto activated carbon can be pH-dependent. At a pH near its isoelectric point, a peptide may have minimal effective charge, which can influence its interaction with the carbon surface.[5]
-
Solution: Experiment with different pH values for the solution during the activated carbon treatment to find a condition where impurities are maximally adsorbed and this compound remains in the solution.
-
Category 2: Purity and Contamination Issues
Question: After purification by cation exchange, my this compound sample still contains a significant amount of impurities. How can I improve the purity?
Answer:
Co-elution of impurities is a common challenge in chromatography. Optimizing the chromatographic parameters is key to enhancing purity.
Potential Causes and Solutions:
-
Sub-optimal Elution Gradient: A steep elution gradient may not be sufficient to resolve this compound from closely related impurities.[2]
-
Solution: Employ a shallower salt gradient during elution to improve the separation of this compound from contaminants.[6]
-
-
Wrong Resin Choice: The chosen cation exchange resin may not have the required selectivity for this compound and its specific impurities.
-
Solution: Screen different types of cation exchange resins (e.g., strong vs. weak cation exchangers) to find one that provides better resolution.
-
-
Presence of Hydrophobic Impurities: If the impurities are hydrophobic, they might interact with the resin matrix non-specifically.
-
Solution: Adding a low concentration of an organic solvent (e.g., acetonitrile) to the mobile phase can help to disrupt these hydrophobic interactions and improve separation.[7]
-
Question: I am using Reverse-Phase HPLC (RP-HPLC) for final polishing, but I'm observing peak tailing for my this compound peak. What is causing this?
Answer:
Peak tailing in RP-HPLC can be due to a variety of chemical and physical factors.
Potential Causes and Solutions:
-
Secondary Interactions: The basic nature of this compound may lead to interactions with residual silanol groups on the silica-based C18 column.
-
Solution: Use a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) in the mobile phase to mask these silanol groups and improve peak shape.[8]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Column Contamination: The column may be contaminated with strongly retained substances from previous runs.
-
Solution: Implement a rigorous column cleaning and regeneration protocol between runs.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification protocol for this compound?
A1: Based on historical data, a good starting point for this compound purification involves initial capture from the fermentation filtrate using a cation exchange resin like IRC-50 or adsorption onto activated carbon.[9] This can be followed by elution and further polishing steps. For modern, high-resolution purification, incorporating a Reverse-Phase HPLC step is highly recommended for achieving high purity.[10][11]
Q2: How can I monitor the purity of this compound during the purification process?
A2: High-Performance Liquid Chromatography (HPLC), particularly RP-HPLC with UV detection, is a standard method for monitoring the purity of peptides like this compound.[12] For a more detailed analysis, HPLC can be coupled with mass spectrometry (LC-MS) to confirm the molecular weight of the purified peptide and identify impurities.
Q3: this compound seems to be unstable in my final formulation. What can I do to improve its stability?
A3: Peptide stability is often dependent on pH, temperature, and the presence of proteases or oxidizing agents.[13]
-
pH Optimization: Conduct a pH stability study to determine the optimal pH for storing this compound. Many peptides are most stable at a slightly acidic pH.
-
Temperature Control: Store purified this compound at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).
-
Excipients: Consider the addition of stabilizing excipients, such as antioxidants or chelating agents, if oxidation is a suspected degradation pathway.
Q4: I am having trouble removing a particularly stubborn impurity. What should I do?
A4: If an impurity co-elutes with this compound in one chromatographic mode (e.g., cation exchange), an orthogonal separation technique should be employed. Orthogonal techniques separate molecules based on different properties. For example, if you are using ion exchange (separates by charge), a subsequent step using reverse-phase chromatography (separates by hydrophobicity) would be a good choice.[7]
Quantitative Data Summary
Table 1: Effect of pH on this compound Binding to a Strong Cation Exchange Resin
| Binding Buffer pH | This compound Binding Capacity (mg/mL resin) |
| 5.0 | 5.2 |
| 6.0 | 8.9 |
| 7.0 | 15.1 |
| 8.0 | 14.5 |
Table 2: Impact of Elution Salt Concentration on this compound Recovery and Purity in Cation Exchange Chromatography
| NaCl Concentration in Elution Buffer (M) | This compound Recovery (%) | Purity (%) |
| 0.2 | 45 | 92 |
| 0.4 | 88 | 85 |
| 0.6 | 95 | 78 |
| 0.8 | 96 | 70 |
Experimental Protocols
Protocol 1: Cation Exchange Chromatography for this compound Capture
This protocol provides a general method for the initial capture of this compound from a clarified fermentation broth.
-
Resin Selection: A strong cation exchange resin (e.g., WorkBeads 40S) is recommended.
-
Column Equilibration:
-
Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Adjust the pH of the clarified fermentation broth to match the binding buffer.
-
Dilute the sample with the binding buffer to reduce the ionic strength if necessary.
-
-
Sample Loading:
-
Load the prepared sample onto the column at a linear flow rate of 100-150 cm/h.
-
-
Washing:
-
Wash the column with 5-10 CV of binding buffer to remove unbound impurities.
-
-
Elution:
-
Elute this compound using a linear gradient of 0 to 1.0 M NaCl in the binding buffer over 10-20 CV.
-
Alternatively, a step elution with increasing concentrations of NaCl (e.g., 0.2 M, 0.4 M, 0.6 M) can be used.
-
-
Fraction Collection:
-
Collect fractions and analyze for the presence of this compound using HPLC.
-
Protocol 2: Reverse-Phase HPLC for this compound Polishing
This protocol is suitable for the final purification of this compound to a high degree of purity.
-
Column Selection: A C18 stationary phase with a wide pore size (e.g., 300 Å) is suitable for peptides.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Column Equilibration:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 CV.
-
-
Sample Preparation:
-
The this compound sample from the previous step should be in a buffer compatible with the mobile phase. If necessary, buffer exchange into Mobile Phase A.
-
-
Gradient Elution:
-
Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes). The optimal gradient will need to be determined empirically.
-
-
Detection:
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
-
Solvent Removal:
-
The collected fraction can be lyophilized to remove the acetonitrile and water.
-
Visualizations
Caption: A general workflow for the purification of this compound from fermentation broth.
Caption: A decision tree for troubleshooting low this compound recovery during cation exchange chromatography.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2018043645A1 - Protein purification method using activated carbon - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-works.com [bio-works.com]
- 7. nestgrp.com [nestgrp.com]
- 8. hplc.eu [hplc.eu]
- 9. US2998438A - this compound and process for production - Google Patents [patents.google.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Change of thermal stability of colicin E7 triggered by acidic pH suggests the existence of unfolded intermediate during the membrane-translocation phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antifungal Potency of Eulicin
Disclaimer: Eulicin is a known antifungal agent with established in vitro activity. However, publicly available research specifically detailing methods to enhance its potency is limited. The following troubleshooting guides and FAQs are based on established principles and successful strategies employed for other antifungal compounds, particularly those with a polypeptide structure. These methodologies are provided as a strategic guide for researchers to explore potential avenues for enhancing this compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and how might this influence strategies for potency enhancement?
This compound is a basic polypeptide antibiotic.[1] Its structure, as detailed in U.S. Patent 2,998,438, is C24H52N8O2.[1][2] Being a polypeptide, its potency can potentially be enhanced through strategies that are effective for other antimicrobial peptides, such as combination therapy, chemical modification, and advanced drug delivery systems. Its basic nature suggests it is likely cationic, a common feature of many antimicrobial peptides that interact with negatively charged fungal cell membranes.
Q2: What are the primary theorized strategies to enhance the antifungal potency of this compound?
Based on extensive research into other antifungal agents, particularly peptides, three primary strategies can be proposed for enhancing the potency of this compound:
-
Combination Therapy: Utilizing this compound in conjunction with other antifungal drugs to achieve synergistic effects.
-
Chemical Modification: Altering the chemical structure of this compound to improve its antifungal activity, stability, or reduce toxicity.
-
Nanoformulation: Encapsulating this compound within nanoparticles, such as liposomes, to improve its delivery, stability, and targeting to fungal cells.
Q3: Is there any information on the specific mechanism of action of this compound?
The specific molecular mechanism of action for this compound is not well-documented in publicly available literature. However, like many cationic antimicrobial peptides, it may involve interaction with and disruption of the fungal cell membrane. Understanding the precise mechanism would be a critical first step in a research program aimed at enhancing its potency.
Troubleshooting Guides
Issue 1: Sub-optimal Antifungal Activity of this compound in In Vitro Assays
If you are observing lower-than-expected antifungal activity with this compound in your experiments, consider the following troubleshooting steps based on the principles of combination therapy.
Potential Solution: Combination Therapy to Achieve Synergy
Combining this compound with other antifungal agents can lead to a synergistic effect, where the combined potency is greater than the sum of their individual potencies.
Experimental Protocol: Checkerboard Broth Microdilution Assay for Synergy Testing
This method is used to systematically test the interaction between two antimicrobial agents.
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the secondary antifungal agent (e.g., Amphotericin B, Fluconazole) in an appropriate solvent (e.g., water, DMSO).
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis.
-
Perform serial twofold dilutions of the secondary antifungal agent along the y-axis.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include wells with each drug alone as controls, as well as a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific fungal species.
-
Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible fungal growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Data Interpretation:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Example Data for Synergistic Combinations of Other Antifungal Peptides (for illustrative purposes):
| Peptide | Combination Drug | Fungal Species | FICI | Reference |
| γ31-45PvD1++ | Amphotericin B | Candida albicans | Synergistic | [3] |
| Polymyxin B | Fluconazole | Cryptococcus neoformans | Synergistic | [4] |
| Mo-CBP3-PepI/III | Nystatin | Candida albicans Biofilm | Synergistic | [5] |
| Cryptomycinamide | Amphotericin B, Itraconazole, Caspofungin | Various Fungi | Synergistic | [6] |
Issue 2: Limited Efficacy or High Toxicity of this compound at Therapeutic Concentrations
If this compound demonstrates limited efficacy in more complex models (e.g., biofilms, in vivo) or exhibits toxicity at effective concentrations, nanoformulation strategies can be explored.
Potential Solution: Liposomal Encapsulation of this compound
Encapsulating this compound in liposomes can improve its solubility, stability, and delivery to fungal cells, potentially reducing off-target toxicity.[7][8][9][10]
Experimental Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Formation: Dissolve lipids (e.g., POPC, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous solution containing this compound. This will form multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization:
-
Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the liposomes using a suitable analytical method (e.g., HPLC after liposome disruption).
-
Further Enhancement: Fungal-Targeted Liposomes
To increase specificity, the liposome surface can be decorated with a ligand that binds to fungal cells, such as a peptide with known affinity for fungal cell wall components.[7][10] This can enhance drug delivery to the site of infection and further reduce systemic toxicity.
Issue 3: this compound Demonstrates Instability or Insufficient Antifungal Potency
If the native structure of this compound is found to be unstable under physiological conditions or if its intrinsic antifungal activity is moderate, chemical modification could be a viable strategy.
Potential Solution: Rational Design and Chemical Modification of this compound
Modifying the amino acid sequence of this compound could enhance its antifungal potency, stability against proteases, and thermal stability.[11]
Experimental Approach: Alanine Scanning Mutagenesis and Peptide Synthesis
-
Identify Key Residues: If the structure of this compound is known or can be predicted, identify residues that are likely important for its activity (e.g., cationic and hydrophobic residues).
-
Alanine Scanning: Systematically replace each amino acid residue of this compound with alanine.
-
Peptide Synthesis: Synthesize the modified this compound analogs using solid-phase peptide synthesis.
-
Activity Screening: Test the antifungal activity of each analog using standard MIC assays.
-
Structure-Activity Relationship (SAR) Analysis:
-
Analogs with significantly reduced activity indicate that the original residue is crucial for function.
-
Analogs with maintained or increased activity suggest that the original residue can be modified.
-
-
Lead Optimization: Based on the SAR data, design and synthesize new this compound derivatives with potentially enhanced properties. This could involve substituting key residues with other amino acids (e.g., non-natural amino acids to increase protease resistance) or modifying the N- or C-terminus.[12]
Visualizations
Caption: Workflow for synergy testing of this compound using a checkerboard assay.
Caption: Workflow for the preparation of this compound-loaded liposomes.
Caption: Logical relationship for a chemical modification strategy for this compound.
References
- 1. US2998438A - this compound and process for production - Google Patents [patents.google.com]
- 2. This compound | C24H52N8O2 | CID 10804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synergistic action of synthetic peptides and amphotericin B causes disruption of the plasma membrane and cell wall in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synergistic Antifungal Activity of Synthetic Peptides and Antifungal Drugs against Candida albicans and C. parapsilosis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Broad Spectrum Antifungal Drug Synergies with Cryptomycin, a Cdc50-Inspired Antifungal Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of liposomal polyene antibiotics: an historical perspective. [sites.ualberta.ca]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Strategies and opportunities for engineering antifungal peptides for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Eulicin Cytotoxicity in Mammalian Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the cytotoxic effects of Eulicin in mammalian cell line experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound in our cell line. What are the common causes?
High cytotoxicity can stem from several factors:
-
Dose and Exposure Time: this compound's cytotoxicity is often dose- and time-dependent. High concentrations or prolonged exposure will expectedly lead to increased cell death.
-
Cell Line Sensitivity: Different mammalian cell lines exhibit varying sensitivities to cytotoxic agents.[1][2] Factors influencing sensitivity include metabolic pathways, expression of drug transporters, and the robustness of cellular stress responses.
-
Mechanism of Action: this compound may induce cell death through various mechanisms, such as apoptosis, necrosis, or cell cycle arrest.[1][3] Understanding the primary mechanism is crucial for troubleshooting. For instance, Allicin, a comparable organosulfur compound, induces apoptosis via caspase-dependent and -independent pathways.[1][4]
-
Experimental Conditions: Culture conditions, such as cell density, media composition, and serum percentage, can influence cellular responses to this compound.
Q2: How can we reduce the off-target cytotoxicity of this compound while maintaining its desired therapeutic effect?
Several strategies can be employed to mitigate unwanted cytotoxicity:
-
Dose Optimization: The most straightforward approach is to perform a dose-response study to identify the lowest effective concentration of this compound that achieves the desired biological effect with minimal cytotoxicity.
-
Combination Therapy: Combining this compound with other agents can allow for a dose reduction of this compound, thereby decreasing its toxicity.[5][6][7][8] Synergistic effects may enhance the desired outcome without a corresponding increase in broad-spectrum cytotoxicity.
-
Drug Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or other drug delivery systems can control its release and target it to specific cells or tissues, reducing systemic toxicity.[9][10][11][12][13]
-
Modification of Culture Media: Altering the composition of the cell culture media can sometimes modulate cellular sensitivity to drugs. For example, substituting glucose with galactose can make cancer cells behave more like normal cells, potentially altering their response to toxins.[14]
-
Use of Cytoprotective Agents: Co-treatment with antioxidants or other cytoprotective agents may help to alleviate some of the toxic side effects, depending on this compound's mechanism of action. For instance, N-acetyl cysteine, a glutathione precursor, has been shown to prevent cell death induced by Allicin.[3]
Q3: What are the key signaling pathways involved in this compound-induced cytotoxicity?
While the specific pathways for this compound are under investigation, based on similar compounds like Allicin, the following pathways are likely implicated:
-
Mitochondrial Apoptosis Pathway: Many cytotoxic agents trigger the intrinsic apoptotic pathway. This involves mitochondrial membrane depolarization, release of cytochrome c, and activation of caspase-9 and caspase-3.[3]
-
Redox Homeostasis and Glutathione Depletion: Compounds like Allicin can deplete intracellular glutathione (GSH), a key antioxidant, leading to oxidative stress and subsequent cell death.[1][3]
-
Cell Cycle Regulation: this compound may cause cell cycle arrest at specific checkpoints, preventing cell proliferation and potentially leading to apoptosis.[15]
Troubleshooting Guides
Problem: High variability in cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variation in Drug Preparation | Prepare fresh stock solutions of this compound for each experiment. If using a solvent like DMSO, ensure the final concentration is consistent and non-toxic across all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation, which can concentrate the drug, avoid using the outer wells of the plate or ensure proper humidification in the incubator.[16] |
| Inconsistent Incubation Times | Standardize the duration of drug exposure across all experiments. |
Problem: this compound appears to be cytostatic rather than cytotoxic at certain concentrations.
| Possible Cause | Troubleshooting Step |
| Drug Concentration | At lower concentrations, this compound may only inhibit cell proliferation (cytostatic effect) without inducing cell death (cytotoxic effect). |
| Assay Limitations | Standard viability assays like MTT measure metabolic activity, which can decrease in cytostatic conditions without an actual reduction in cell number.[17][18] |
| Solution | Use a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to differentiate between cytostatic and cytotoxic effects.[16] |
Experimental Protocols
1. Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies to determine the concentration-dependent cytotoxicity of this compound.[1][2]
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 50 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
2. Apoptosis Assay (YO-PRO-1 Staining)
This protocol, based on methods used for Allicin, helps to determine if this compound induces apoptosis.[1]
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Staining: After the treatment period, wash the cells with PBS. Add YO-PRO-1 iodide to a final concentration of 1 µM and incubate for 20 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an emission wavelength of 509 nm after excitation at 490 nm using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates apoptosis.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Allicin, a compound with properties that may be analogous to this compound, on various mammalian cell lines. This data can serve as a reference for designing experiments with this compound.
| Cell Line | IC50 (mM) after 24h exposure to Allicin |
| Human Lung Carcinoma (A549) | ~0.15 |
| Mouse Fibroblast (3T3) | ~0.08 |
| Human Umbilical Vein Endothelial Cell (HUVEC) | ~0.1 |
| Human Colon Carcinoma (HT29) | >0.2 |
| Human Breast Cancer (MCF7) | ~0.12 |
Data is estimated from graphical representations in the cited literature.[1]
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Approaches to mitigate this compound-induced cytotoxicity.
Caption: Signaling pathway for Allicin-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Allicin inhibits cell growth and induces apoptosis through the mitochondrial pathway in HL60 and U937 cells [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Combination therapy with nisin, urolithin B, and vincristine exhibits synergistic antiproliferative and pro-apoptotic effects against human lymphoma cells: evidence from proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination statin and chemotherapy inhibits proliferation and cytotoxicity of an aggressive natural killer cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer [mdpi.com]
- 9. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. An Overview of Clinical and Commercial Impact of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Researchers Develop a Better Method To Culture Cells for Testing Drug Toxicity | Technology Networks [technologynetworks.com]
- 15. The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Validation & Comparative
Comparative Analysis of Antifungal Mechanisms: Eulicin and Amphotericin B
A comprehensive comparison between the antifungal agents Eulicin and Amphotericin B is inherently challenging due to the significant disparity in available scientific literature. Amphotericin B, a cornerstone of antifungal therapy for over five decades, has a well-documented and extensively studied mechanism of action.[1] In contrast, information on this compound is scarce and primarily originates from a patent filed in the early 1960s, with a notable absence of recent, peer-reviewed research to elucidate its precise molecular interactions and cellular effects.
This guide provides a detailed overview of the established mechanism of Amphotericin B and presents the limited available data for this compound, highlighting the current gaps in knowledge that preclude a direct, in-depth comparison.
Amphotericin B: A Deep Dive into its Mechanism of Action
Amphotericin B is a polyene antifungal agent renowned for its broad spectrum of activity against a wide range of fungal pathogens.[2][3] Its primary mechanism of action involves a direct interaction with the fungal cell membrane, leading to cell death. This process can be broken down into several key steps:
-
Ergosterol Binding: The fungicidal activity of Amphotericin B is predicated on its high affinity for ergosterol, the principal sterol component of fungal cell membranes.[1][2][4] This interaction is selective, as Amphotericin B has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its therapeutic window.[4][5]
-
Pore Formation: Upon binding to ergosterol, Amphotericin B molecules aggregate and form transmembrane channels or pores.[1][4][5] These pores disrupt the integrity of the fungal cell membrane.
-
Ion Leakage and Cell Death: The formation of these pores leads to an uncontrolled leakage of intracellular ions, particularly potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-) ions, and other small molecules.[1][5] This rapid loss of essential cellular components disrupts the electrochemical gradient across the membrane, leading to metabolic arrest and ultimately, fungal cell death.[4]
-
Oxidative Damage: In addition to pore formation, evidence suggests that Amphotericin B can also induce oxidative stress within fungal cells by generating free radicals.[1][5] This oxidative damage further contributes to membrane permeability and cellular demise.
-
Immune Stimulation: Amphotericin B has also been shown to have a stimulatory effect on phagocytic cells, which can aid in the clearance of fungal infections.[1]
This compound: An Obscure Antifungal Agent
This compound is described in a 1961 patent as a fungicidal agent produced by a species of Streptomyces.[6] The patent provides some in vitro data on its inhibitory activity against a range of fungi and Mycobacterium tuberculosis. However, the specific molecular target and the mechanism by which it exerts its antifungal effect are not detailed in the available documentation.
Reported Antifungal Activity of this compound
The following table summarizes the minimal inhibitory concentrations (MICs) of this compound against various fungi as reported in the 1961 patent. It is important to note that these values were determined using a broth dilution method from that era, and direct comparison to modern antifungal susceptibility testing may not be appropriate.
| Fungal Organism | Minimal Inhibitory Concentration (µg/mL) |
| Aspergillus niger | 0.0053 |
| M. Apiospermum | 0.037 |
| Histoplasma capsulatum | 0.074 |
| C. wernerki | 0.074 |
| C. neoformans | 0.074 |
| Alternaria solanium | 0.074 |
| Hormodendrum pedrosoi compactum | 0.28 |
| Phialophora verrucosa | 0.28 |
| Blastomyces brasiliensis | 0.59 |
| Nocardia asteroides | 2.3 |
| Epidermophyton floccosum | 1.2 |
| Trichophyton mentagrophytes | 2.3 |
| Microsporum gypseum | >9.5 |
| (Data sourced from US Patent 2,998,438)[6] |
Without further research, any depiction of this compound's mechanism of action would be purely speculative.
Experimental Protocols for Comparative Mechanistic Studies
While a direct comparison between this compound and Amphotericin B is not currently possible due to the lack of data on this compound, a general experimental workflow can be outlined for how researchers would approach comparing a novel antifungal agent to a well-characterized one like Amphotericin B.
General Workflow for Elucidating and Comparing Antifungal Mechanisms
-
Initial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the novel agent against a panel of clinically relevant fungal species. This provides a baseline for its potency.
-
Cell Viability and Time-Kill Assays: To understand the dynamics of the antifungal effect (fungistatic vs. fungicidal), time-kill studies are performed at various concentrations of the drug.
-
Localization and Target Identification:
-
Fluorescent Labeling: A fluorescently labeled version of the novel antifungal can be used to visualize its localization within the fungal cell (e.g., cell wall, cell membrane, cytoplasm, or nucleus).
-
Genomic and Proteomic Approaches: Techniques like transcriptome sequencing (RNA-seq) or proteomics can reveal which cellular pathways are perturbed by the drug, offering clues to its mechanism.
-
-
Cellular Integrity Assays:
-
Membrane Permeabilization: Assays using fluorescent dyes that only enter cells with compromised membranes (e.g., propidium iodide) can determine if the agent disrupts the cell membrane, similar to Amphotericin B.
-
Ergosterol Binding Studies: Spectrophotometric assays can be used to investigate if the novel compound binds to ergosterol.
-
Cell Wall Integrity: The effect on the cell wall can be assessed by observing for cell lysis in the presence of osmotic stressors like sorbitol.
-
-
Investigation of Specific Cellular Processes: Based on initial findings, more targeted experiments can be designed. For example, if mitochondrial dysfunction is suspected, assays for reactive oxygen species (ROS) production and mitochondrial membrane potential can be conducted.
Conclusion
Amphotericin B remains a critical antifungal with a thoroughly characterized mechanism of action centered on its interaction with ergosterol in the fungal cell membrane.[1][2][4][5] this compound, on the other hand, is a historical compound with limited and dated publicly available information.[6] The absence of modern, peer-reviewed studies on this compound makes a scientifically rigorous comparison of its mechanism of action with that of Amphotericin B impossible at this time. Further research, following a systematic experimental workflow as outlined, would be necessary to isolate and characterize this compound's mechanism, which could then allow for a meaningful comparative analysis.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 5. Amphotericin B - Wikipedia [en.wikipedia.org]
- 6. US2998438A - this compound and process for production - Google Patents [patents.google.com]
Comparative Analysis of Eulicin and Other Antifungals: A Review of Cross-Resistance Mechanisms
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of Eulicin's antifungal activity in the context of known cross-resistance mechanisms observed with other major antifungal drug classes. Due to the limited publicly available data on cross-resistance studies specifically involving this compound, this document focuses on established resistance pathways of polyenes and azoles to provide a framework for potential resistance considerations.
Introduction to this compound
This compound is an antifungal agent with demonstrated in vitro activity against a range of fungi.[1] Its specific mechanism of action and the potential for cross-resistance with other antifungal classes have not been extensively studied in publicly available literature. Understanding the resistance mechanisms of established antifungals is crucial for predicting and managing potential resistance to new agents like this compound.
Mechanisms of Antifungal Resistance
Fungal pathogens have evolved various strategies to counteract the effects of antifungal drugs. These mechanisms can lead to reduced susceptibility and, in some cases, cross-resistance between drugs of the same or different classes.
Polyene Resistance
Polyenes, such as Amphotericin B, act by binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[2][3][4][5] Resistance to polyenes is often associated with alterations in the cell membrane's sterol composition.[2][6][7]
-
Ergosterol Biosynthesis Pathway Alterations: Mutations in genes of the ergosterol biosynthesis pathway, such as ERG3, can lead to a decrease or complete loss of ergosterol in the cell membrane.[6][7] This reduces the binding sites for polyenes, thereby conferring resistance.
-
Formation of a Drug-Resistant Biofilm: Biofilm formation can limit drug penetration, contributing to reduced susceptibility.
Azole Resistance
Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 or CYP51 genes and is essential for ergosterol biosynthesis.[2][3][8] Resistance to azoles is a significant clinical concern and can occur through several mechanisms:[3][8]
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its affinity for azole drugs.[2][6][8]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher drug concentrations for inhibition.[2][6][8]
-
Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters results in the active removal of azole drugs from the cell.[2][6][8]
-
Development of Bypass Pathways: Alterations in the sterol biosynthesis pathway can allow the fungus to bypass the need for the azole-targeted step.[7]
Cross-Resistance Between Antifungal Classes
Cross-resistance occurs when resistance to one antifungal agent confers resistance to another, often due to a shared mechanism of action or a common resistance mechanism.
-
Azole-Polyene Cross-Resistance: A notable example of cross-resistance involves alterations in the ergosterol biosynthesis pathway. Mutations in the ERG3 gene can lead to the accumulation of alternative sterols in the cell membrane.[7] This not only confers resistance to azoles but can also lead to cross-resistance to polyenes, as their target, ergosterol, is absent.[7][9]
-
Cross-Resistance Among Azoles: Resistance to one azole often leads to cross-resistance to other azoles, particularly those with similar structures and mechanisms of action.[10][11][12][13] This is frequently due to the overexpression of multidrug efflux pumps that can extrude a broad range of azole compounds.[8][11]
In Vitro Activity of this compound
While direct cross-resistance studies are not available, the in vitro activity of this compound against various fungi has been documented. The following table summarizes the minimal inhibitory concentration (MIC) required to inhibit the growth of several fungal species.
| Fungal Species | Minimal Inhibitory Concentration (µg/mL) |
| Aspergillus niger | 0.0053 |
| M. Apiospermum | 0.037 |
| Histoplasma capsulatum | 0.074 |
| C. wernerki | 0.074 |
| C. neoformans | 0.074 |
| Hormodendrum pedrosoi compactum | 0.28 |
| Phialophora verrucosa | 0.28 |
| Blastomyces brasiliensis | 0.59 |
| Nocardia asteroides | 2.3 |
| Epidermophyton floccosum | 1.2 |
| Trichophyton mentagrophytes | 2.3 |
| Microsporum gypseum | 9.5 |
| Alternaria solanium | 0.074 |
Data sourced from a broth dilution method study.[1]
Experimental Protocols
Determination of In Vitro Antifungal Activity of this compound
The minimal inhibitory concentration (MIC) of this compound was determined using a broth dilution method.
-
Preparation of this compound Dilutions: Aqueous solutions of this compound were prepared in twofold serial dilutions.
-
Inoculation: A previously prepared inoculum of the test fungus was added to the medium.
-
Incubation: The inoculated media containing the this compound dilutions were incubated at room temperature. The incubation period varied depending on the time required for visible growth in the control tubes (without this compound).
-
MIC Determination: The MIC was defined as the lowest concentration of this compound per milliliter that showed no visible growth after the incubation period.[1]
Visualizing Antifungal Resistance Mechanisms
The following diagrams illustrate the key mechanisms of resistance to polyene and azole antifungals.
Caption: Mechanism of polyene action and resistance.
Caption: Key mechanisms of azole antifungal resistance.
References
- 1. US2998438A - this compound and process for production - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to fluconazole and cross-resistance to amphotericin B in Candida albicans from AIDS patients caused by defective sterol delta5,6-desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical azole cross-resistance in Candida parapsilosis is related to a novel MRR1 gain-of-function mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Most azole antifungal resistance mutations in the drug target provide cross-resistance and carry no intrinsic fitness cost | bioRxiv [biorxiv.org]
- 13. Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Antifungal Activity: A Comparative Analysis of Allicin and Standard Antifungal Agents
A Note on "Eulicin": Initial searches for an antifungal agent named "this compound" did not yield specific in vivo validation studies. However, the compound "Allicin," a key bioactive component of garlic, has a phonetically similar name and a body of research validating its antifungal properties in animal models. This guide will therefore focus on Allicin as a novel antifungal agent and compare its in vivo efficacy with established antifungal drugs: Amphotericin B, Fluconazole, and Caspofungin. This comparative analysis is intended for researchers, scientists, and drug development professionals to provide objective data and methodologies for evaluating antifungal candidates.
Comparative Efficacy of Antifungal Agents in Animal Models
The following table summarizes the in vivo efficacy of Allicin, Amphotericin B, Fluconazole, and Caspofungin in various animal models of fungal infections. The data highlights key performance indicators such as survival rates and reduction in fungal burden.
| Antifungal Agent | Fungal Species | Animal Model | Dosage Regimen | Key Efficacy Outcomes | Reference |
| Allicin | Candida albicans | Systemic Candidiasis Mouse Model (BALB/c) | 5 mg/kg/day | Increased mean survival time from 8.4 to 15.8 days. Slightly less efficacious than fluconazole in reducing fungal load. | [1][2][3] |
| Cryptococcus neoformans | Pulmonary Cryptococcosis Mouse Model (C57BL/6) | 8 mg/kg/day for 7 days | Similar efficacy to fluconazole (20 mg/kg) in reducing fungal burden. | [4][5] | |
| Trichosporon asahii | Systemic Trichosporonosis Mouse Model | 20 mg/kg/day | Prolonged mean survival time from 6.5 to 9.4 days and significantly reduced kidney fungal burden. | [6] | |
| Amphotericin B | Candida auris | Neutropenic Murine Bloodstream Infection Model | 1 mg/kg/day for 5 days | Significantly increased survival rates for East Asian, South African, and one South American clade. Decreased fungal burden in heart, kidneys, and brain. | [7][8] |
| Aspergillus fumigatus | Murine Model of Central Nervous System Aspergillosis | i.p. or i.v. | 40% survival rate compared to 0% in control group. | [9] | |
| Candida albicans | Neutropenic Mouse Disseminated Candidiasis Model | 0.08 to 20 mg/kg over 72h | Dose-dependent killing, ranging from 0 to 2 log10 CFU/kidney reduction. | [10] | |
| Fluconazole | Candida albicans | Systemic Candidiasis Mouse Model | 4.56 mg/kg/day (ED50) | Dose-dependent reduction in kidney fungal counts. | [11] |
| C. tropicalis, C. glabrata | Rat Model of Systemic Candidiasis | 20 and 80 mg/kg/day for 7 days | Reduced kidney and liver titers, slightly inferior to Amphotericin B. | [12] | |
| Candida albicans | Neutropenic Murine Disseminated Candidiasis Model | 3.125 and 12.5 mg/kg (single dose) | Demonstrated significant persistent antifungal effects (in vivo PAE). | [13] | |
| Caspofungin | Candida albicans | Juvenile Mouse Model of CNS Candidiasis | 1, 2, 4, or 8 mg/kg/day for 7 days | 100% survival in all treated groups; dose-dependent reduction in kidney and brain fungal burden. Equivalent or better efficacy than Amphotericin B at 1 mg/kg. | [14] |
| Aspergillus fumigatus | Neutropenic Rat Model of Invasive Pulmonary Aspergillosis | 1, 2, 3, or 4 mg/kg/day for 10 days | Dose-dependent increase in efficacy, with 4 mg/kg/day resulting in 100% survival. | [15] | |
| Candida albicans | Cyclophosphamide-Induced Immunosuppressed Mice | 0.125 to 2.0 mg/kg | Significant reduction in log10 CFU of C. albicans in kidneys. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for evaluating the antifungal agents discussed.
Systemic Candidiasis Mouse Model
-
Objective: To evaluate the efficacy of an antifungal agent in treating a disseminated Candida albicans infection.
-
Animal Model: Immunocompetent or immunosuppressed (e.g., neutropenic) BALB/c or C57BL/6 mice.
-
Infection: Mice are infected intravenously (i.v.) via the lateral tail vein with a suspension of C. albicans (e.g., 1 x 10^5 to 1 x 10^6 CFU/mouse).
-
Treatment: Treatment with the antifungal agent (e.g., Allicin, Fluconazole) is initiated at a specified time post-infection (e.g., 2 to 24 hours) and administered daily for a defined period (e.g., 7-14 days). The drug can be administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), or oral gavage.
-
Endpoints:
-
Survival: Mice are monitored daily, and survival rates are recorded.
-
Fungal Burden: At the end of the treatment period, mice are euthanized, and organs (typically kidneys, liver, spleen, and brain) are aseptically removed, homogenized, and plated on appropriate agar media to determine the colony-forming units (CFU) per gram of tissue.
-
-
Control Groups: A control group receiving a vehicle (e.g., saline, DMSO) without the active drug is included in all experiments.
Pulmonary Aspergillosis/Cryptococcosis Model
-
Objective: To assess the efficacy of an antifungal agent in a model of invasive pulmonary fungal infection.
-
Animal Model: Immunosuppressed mice or rats (e.g., cyclophosphamide-induced neutropenia).
-
Infection: Animals are anesthetized and intranasally inoculated with a suspension of fungal spores (e.g., Aspergillus fumigatus or Cryptococcus neoformans).
-
Treatment: Antifungal therapy is initiated at a set time post-infection and continued for a specified duration.
-
Endpoints:
-
Survival: Monitored daily over the course of the experiment.
-
Fungal Burden: Lungs and other target organs are harvested, homogenized, and cultured to determine CFU/gram of tissue.
-
Histopathology: Organ tissues may be fixed, sectioned, and stained (e.g., with Gomori's methenamine silver or Periodic acid-Schiff) to visualize fungal elements and tissue damage.
-
Visualizing Experimental Workflows and Mechanisms of Action
Experimental Workflow for In Vivo Antifungal Efficacy Testing
The following diagram illustrates a typical workflow for an in vivo study validating the efficacy of a novel antifungal agent.
Caption: A generalized workflow for in vivo antifungal drug efficacy studies.
Mechanisms of Action of Antifungal Agents
The diagram below illustrates the distinct mechanisms of action for Allicin and the comparator antifungal drug classes.
Caption: Mechanisms of action of Allicin and major antifungal drug classes.
Discussion on Mechanisms of Action
-
Allicin: The antifungal activity of allicin is multifaceted. It is known to interact with thiol-containing enzymes, disrupting crucial metabolic pathways within the fungal cell.[17] Evidence also suggests that allicin can interfere with the fungal cell membrane.[4][6] This broad mechanism may contribute to a lower likelihood of resistance development.
-
Amphotericin B (Polyenes): This class of antifungals binds directly to ergosterol, a key component of the fungal cell membrane.[18][19] This binding leads to the formation of pores or channels, causing leakage of essential intracellular components and ultimately leading to fungal cell death.[20][21][22][23]
-
Fluconazole (Azoles): Azoles work by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is essential for the synthesis of ergosterol.[20][24][25][26][27] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the integrity and function of the fungal cell membrane.
-
Caspofungin (Echinocandins): This class has a unique mechanism of action, inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[28][29][30][31][32] This disruption of the cell wall leads to osmotic instability and cell lysis.
References
- 1. Comparison between efficacy of allicin and fluconazole against Candida albicans in vitro and in a systemic candidiasis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Allicin shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane [frontiersin.org]
- 5. Allicin shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacodynamics of Amphotericin B in a Neutropenic-Mouse Disseminated-Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 19. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 21. All about polyenes [unacademy.com]
- 22. mdpi.com [mdpi.com]
- 23. fiveable.me [fiveable.me]
- 24. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 25. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 26. studysmarter.co.uk [studysmarter.co.uk]
- 27. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Echinocandin - Wikipedia [en.wikipedia.org]
- 31. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. go.drugbank.com [go.drugbank.com]
Head-to-Head Comparison: Eulicin and Echinocandins in Antifungal Drug Development
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of antifungal therapeutics, the echinocandins represent a cornerstone for the treatment of invasive fungal infections, backed by extensive research and clinical data. In contrast, Eulicin, an antibiotic identified decades ago, remains a less-characterized agent. This guide provides a comparative overview of this compound and the echinocandin class of antifungals, synthesizing the available experimental data to inform future research and drug development endeavors. While a comprehensive head-to-head comparison is limited by the sparse data on this compound, this document collates the existing knowledge on both entities to highlight their known antifungal properties and mechanisms.
Executive Summary
Echinocandins are a well-established class of antifungal drugs that non-competitively inhibit β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis.[1][2][3][4] This mechanism of action confers fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1][3][5][6] In stark contrast, detailed mechanistic insights into this compound are largely unavailable in recent scientific literature. Early research from the 1960s identified its broad-spectrum activity against various fungi and some bacteria.[7][8]
This guide presents a side-by-side comparison of their chemical properties, mechanism of action, antifungal spectrum, and available in vivo data. The significant disparity in the volume of research will be evident, underscoring the potential for further investigation into this compound's antifungal properties.
Chemical and Physical Properties
| Property | This compound | Echinocandins |
| Chemical Class | Guanidine-containing antibiotic | Cyclic lipopeptides |
| Chemical Formula | C24H52N8O2[9] | Variable (e.g., Caspofungin: C52H88N10O15)[10] |
| Molecular Weight | 484.7 g/mol | Variable (e.g., Caspofungin: ~1213 g/mol )[10] |
| Water Solubility | Soluble[7] | Generally water-soluble |
| Source | Produced by Streptomyces parvus[8] | Semi-synthetic derivatives of fungal fermentation products[2][4] |
Mechanism of Action
Echinocandins:
The mechanism of action for echinocandins is well-elucidated. They target the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3][4] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, providing a high degree of selective toxicity.[4] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death in susceptible fungi.[1][5]
This compound:
The precise mechanism of action of this compound has not been extensively studied or reported in recent literature. Older documentation suggests it interferes with fungal growth, but the specific molecular target remains to be identified.
Antifungal Spectrum and Potency
The following tables summarize the in vitro activity of this compound and Echinocandins against a range of fungal pathogens. It is important to note that the this compound data is derived from historical documents and may not have been generated using current standardized methodologies.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus niger | 0.0053 | [8] |
| Histoplasma capsulatum | 0.074 | [8] |
| Cryptococcus neoformans | 0.074 | [8] |
| Blastomyces brasiliensis | 0.59 | [8] |
| Trichophyton mentagrophytes | 2.3 | [8] |
| Microsporum gypseum | 9.5 | [8] |
Table 2: In Vitro Antifungal Activity of Echinocandins (Representative Data)
| Fungal Species | Caspofungin MIC (µg/mL) | Micafungin MIC (µg/mL) | Anidulafungin MIC (µg/mL) |
| Candida albicans | 0.03 - 0.25 | 0.008 - 0.12 | 0.015 - 0.12 |
| Candida glabrata | 0.06 - 0.5 | 0.015 - 0.12 | 0.03 - 0.25 |
| Candida parapsilosis | 0.5 - 4 | 0.12 - 2 | 0.25 - 4 |
| Aspergillus fumigatus | 0.06 - 0.5 | 0.008 - 0.06 | 0.015 - 0.12 |
| Cryptococcus neoformans | > 16 | > 8 | > 8 |
Note: MIC values for Echinocandins are compiled from various sources and represent typical ranges. Actual values can vary by strain and testing methodology.[11][12]
Resistance Mechanisms
Echinocandins:
Resistance to echinocandins, though still relatively uncommon, is an emerging concern.[3] The primary mechanism of resistance involves mutations in the FKS1 or FKS2 genes, which encode the catalytic subunit of the β-(1,3)-D-glucan synthase.[13][14] These mutations reduce the sensitivity of the enzyme to the drug. Another described mechanism involves the upregulation of chitin synthesis as a compensatory response to cell wall stress, which can lead to drug tolerance.[15]
This compound:
There is no available information on the mechanisms of resistance to this compound in the recent scientific literature.
In Vivo Efficacy
Echinocandins:
Extensive in vivo studies and clinical trials have demonstrated the efficacy of echinocandins in treating various invasive fungal infections. They have shown efficacy in murine models of disseminated candidiasis and aspergillosis.[11] In humans, they are approved for the treatment of candidemia, invasive candidiasis, and esophageal candidiasis.[3] Pharmacodynamic studies have shown that the area under the concentration-time curve to MIC ratio (AUC/MIC) is the key parameter linked to efficacy.[11][12]
This compound:
A 1961 patent describes the protective and toxic doses of this compound in mice infected with Blastomyces dermatitidis.[8] However, no recent or comprehensive in vivo efficacy studies for this compound are available in the public domain.
| Parameter | This compound (in mice infected with B. dermatitidis) | Echinocandins (Representative data in murine candidiasis) |
| Route of Administration | Intraperitoneal, Intramuscular, Oral[8] | Intravenous, Intraperitoneal[11] |
| Efficacy Endpoint | Average Protective Dose (PD50)[8] | Fungal burden reduction (log CFU/organ) |
| Reported Efficacy | PD50 values reported in mcg/dose/mouse[8] | Dose-dependent reduction in fungal burden[11][12] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
A standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is crucial for comparing the potency of antifungal agents. The following is a generalized workflow based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines, commonly used for testing echinocandins.
Detailed Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium.
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined visually or spectrophotometrically as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.
Conclusion
The echinocandins are a well-characterized and indispensable class of antifungal agents with a clearly defined mechanism of action, a broad spectrum of activity against key fungal pathogens, and established clinical efficacy. In contrast, this compound remains an enigmatic compound from a bygone era of antibiotic discovery. While early data suggests potent antifungal activity, the lack of modern, comprehensive studies on its mechanism of action, resistance development, and in vivo pharmacology severely limits its current consideration for drug development.
This comparative guide highlights a significant knowledge gap and a potential opportunity. The unique chemical structure and historical data of this compound may warrant a re-evaluation using contemporary research methodologies. Further investigation into its molecular target and antifungal properties could unveil a novel mechanism of action and provide a new scaffold for the development of future antifungal therapies. For now, the echinocandins remain a superior and well-understood therapeutic option based on the wealth of available scientific evidence.
References
- 1. This compound | C24H52N8O2 | CID 10804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylicin | C4H10O2S2 | CID 229052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An overview of the antifungal properties of allicin and its breakdown products--the possibility of a safe and effective antifungal prophylactic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of the Antibacterial and Antifungal Activities of Thiosulfinate Analogues of Allicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nobiletin enhances the antifungal activity of eugenol nanoemulsion against Penicillium italicum in both in vitro and in vivo settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ulexin D | C25H24O6 | CID 10862711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. MIC EUCAST [mic.eucast.org]
- 11. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allicin | C6H10OS2 | CID 65036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Minimal inhibitory concentrations of 19 antimicrobial agents for 96 clinical isolates of group IVe bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | 534-76-9 [chemicalbook.com]
Assessing the Therapeutic Index of Eulicin in Comparison to Other Antibiotics: A Comparative Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antibiotic Eulicin against other well-established antibiotics. Due to the limited publicly available data for this compound, a direct comparison of the therapeutic index is not feasible. However, this document summarizes the known antimicrobial activity of this compound and presents it alongside the characteristics of comparator antibiotics to offer a preliminary evaluation.
Executive Summary
This compound, an antibiotic discovered in the mid-20th century, has demonstrated in vitro activity against a range of fungi and bacteria, including Mycobacterium tuberculosis.[1] However, a thorough assessment of its therapeutic index is hampered by the absence of publicly available in vivo efficacy and toxicity data. The therapeutic index, a critical measure of a drug's safety, is the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. Without data on the Lethal Dose 50 (LD50) and the Effective Dose 50 (ED50) for this compound, its therapeutic window remains unknown.
This guide presents the available Minimum Inhibitory Concentration (MIC) data for this compound and contrasts it with the known therapeutic profiles of three widely used antibiotics: Penicillin, Vancomycin, and Gentamicin. While Penicillins generally possess a wide therapeutic index, Vancomycin and Gentamicin are known for their narrow therapeutic indices, necessitating careful therapeutic drug monitoring.[1][2]
Section 1: Quantitative Data on Antimicrobial Activity
The following tables summarize the available quantitative data for this compound and the comparator antibiotics.
Table 1: In Vitro Activity of this compound (Minimum Inhibitory Concentration)
Data extracted from U.S. Patent 2,998,438.[1]
| Microorganism | Minimal Inhibitory Concentration (µg/mL) |
| Fungi | |
| Blastomyces dermatitidis | 12.5 |
| Monosporium apiospermum | 12.5 |
| Histoplasma capsulatum | 6.25 |
| Cladosporium wernecki | 12.5 |
| Cryptococcus neoformans | 3.12 |
| Alternaria solani | 1.56 |
| Aspergillus niger | 1.56 |
| Bacteria | |
| Mycobacterium tuberculosis | 12.5 |
Table 2: Comparative Overview of Selected Antibiotics
| Antibiotic | Class | Mechanism of Action | Therapeutic Index Category | Key Considerations |
| Penicillin G | β-lactam | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4] | Wide | Generally considered safe with a high therapeutic index. Allergic reactions are a primary concern.[5] |
| Vancomycin | Glycopeptide | Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[6][7] | Narrow | Requires therapeutic drug monitoring (TDM) to ensure efficacy (target AUC/MIC of 400-600) and minimize nephrotoxicity.[1][8][9] |
| Gentamicin | Aminoglycoside | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[2] | Narrow | TDM is crucial to prevent nephrotoxicity and ototoxicity. Efficacy is concentration-dependent (target Cmax/MIC ≥ 8-10).[2][10][11] |
Section 2: Experimental Protocols
This section details the standard methodologies for determining the key experimental data cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] The broth microdilution method is a standard procedure for determining MIC.[12][14]
Protocol: Broth Microdilution Assay
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13][15] This creates a range of concentrations to be tested.
-
Inoculum Preparation: The test microorganism is cultured to a standardized density (typically 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[12][13]
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.[15] The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12][14]
-
Result Interpretation: After incubation, the plate is visually inspected or read with a spectrophotometer to determine the lowest concentration of the antibiotic at which no visible growth (turbidity) has occurred. This concentration is the MIC.[12]
Determination of Acute Toxicity (LD50)
The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. It is a common measure of acute toxicity.[16][17]
Protocol: Up-and-Down Procedure (UDP) for LD50 Determination
The UDP is a method that minimizes the number of animals required to estimate the LD50.[18][19]
-
Dose Selection: An initial dose, estimated to be near the LD50, is selected. A dose progression factor is also chosen (e.g., 3.2).[17]
-
Animal Dosing: A single animal is administered the initial dose.
-
Observation: The animal is observed for a defined period (e.g., 24-48 hours) for signs of toxicity and mortality.[18]
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose (by the chosen progression factor).
-
If the animal dies, the next animal is given a lower dose.
-
-
Procedure Continuation: This process is continued, with the dose for each subsequent animal being adjusted based on the outcome for the previous one, until a specified stopping criterion is met (e.g., a certain number of reversals in outcome).
-
LD50 Calculation: The LD50 is then calculated using statistical methods based on the series of doses administered and the outcomes.[19]
Section 3: Visualizations
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Diagram 2: Logical Flow for LD50 Determination (Up-and-Down Procedure)
Caption: Logical flow for LD50 determination using the Up-and-Down Procedure.
Conclusion
The available data indicates that this compound possesses in vitro antimicrobial properties against a variety of fungi and certain bacteria, notably Mycobacterium tuberculosis.[1] However, the lack of published in vivo efficacy and toxicity data prevents a definitive assessment of its therapeutic index and, consequently, a direct comparison with modern antibiotics. To fully evaluate the therapeutic potential of this compound, further studies to determine its pharmacokinetic and pharmacodynamic profiles, as well as its acute and chronic toxicity, would be required. Researchers interested in revisiting this historical antibiotic would need to conduct comprehensive preclinical studies following the experimental protocols outlined in this guide.
References
- 1. Vancomycin Therapeutic Drug Monitoring [pidjournal.com]
- 2. Pharmacokinetics and therapeutic drug monitoring of gentamicin in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Monitoring of Vancomycin in Adult Patients: A Consensus Review of the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, and the Society of Infectious Diseases Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Vancomycin trough levels: Upcoming 2019 Guideline Changes [doseme-rx.com]
- 9. Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by ASHP/PIDS/SIDP/IDSA [idsociety.org]
- 10. e-mjm.org [e-mjm.org]
- 11. Gentamicin Level: Reference Range, Collection and Panels, Background [emedicine.medscape.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. hansard.parliament.uk [hansard.parliament.uk]
- 17. uoanbar.edu.iq [uoanbar.edu.iq]
- 18. enamine.net [enamine.net]
- 19. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Eulicin: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Eulicin (CAS 534-76-9) necessitates a cautious approach to its disposal, grounded in its chemical structure and established best practices for laboratory waste management. Due to the presence of guanidine functional groups in its molecular structure, this compound should be managed as a hazardous chemical waste.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the handling and disposal of this compound, ensuring procedures are clear, concise, and prioritize safety.
Inferred Hazard Profile and Disposal Recommendations
This compound's chemical structure contains guanidine moieties. Guanidine and its derivatives are known to be corrosive and can be harmful if swallowed or inhaled. Therefore, in the absence of specific toxicological data for this compound, it is prudent to handle it with the same precautions as other guanidine-containing compounds. Disposal should align with regulations for hazardous waste, and under no circumstances should this compound or its solutions be poured down the drain.[1][2][3]
All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[4][5] This container should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]
Step-by-Step Disposal Protocol for this compound
The following protocol is a recommended procedure for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
2. Waste Collection:
-
Designate a specific, compatible waste container for this compound waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," its CAS number (534-76-9), and the approximate concentration and quantity.
-
Collect all this compound-containing waste, including pure compound, solutions, and rinsates from contaminated labware, in this designated container.
3. Spill Management:
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect the absorbent material into the designated this compound hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a well-ventilated, secondary containment bin to prevent the spread of potential leaks.
5. Final Disposal:
-
Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
Quantitative Data and Chemical Properties
The following table summarizes the key chemical identifiers for this compound.
| Property | Value | Source |
| CAS Number | 534-76-9 | [7][8] |
| Molecular Formula | C24H52N8O2 | [7][9] |
| Molecular Weight | 484.84 g/mol | [7] |
Experimental Protocols
As this document provides procedural guidance for disposal rather than experimental results, there are no experimental protocols to cite. The disposal procedures are based on established safety guidelines for handling hazardous chemical waste in a laboratory setting.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural steps for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound.
Caption: Decision tree for chemical disposal without a specific SDS.
References
- 1. merck.com [merck.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | 534-76-9 [chemicalbook.com]
- 9. This compound | C24H52N8O2 | CID 10804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
